Disodium succinate
Description
Metabolic Intermediate in the Krebs Cycle
Succinate (B1194679) is a pivotal intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central metabolic pathway for the production of chemical energy in the presence of oxygen. snmjournals.org Within the mitochondria, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also a component of the mitochondrial electron transport chain (Complex II). wikipedia.orgmdpi.com This oxidation reaction is a critical step in cellular respiration. Under certain conditions, such as ischemia, the reverse reaction can occur, leading to the accumulation of succinate. snmjournals.org The GABA shunt represents an alternative pathway that can feed into the TCA cycle at the level of succinate. wikipedia.orge-enm.org
Signaling Molecule via SUCNR1
Beyond its intracellular metabolic functions, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (GPR91). wikipedia.orgwikipedia.orguliege.be This receptor is expressed in various tissues, including the kidneys, liver, heart, retina, and on immune cells. wikipedia.orgfrontiersin.org The interaction between succinate and SUCNR1 can trigger different intracellular signaling pathways, often leading to physiological or pathological responses. embopress.org For instance, in response to hypoxic or ischemic conditions, succinate signaling through SUCNR1 can promote angiogenesis, the formation of new blood vessels. wikipedia.orguliege.be It also plays a role in modulating immune responses, with studies showing it can influence the function of dendritic cells and macrophages. frontiersin.orgfrontiersin.org
Post-Translational Modification: Succinylation
Succinylation is a post-translational modification where a succinyl group is added to a lysine (B10760008) residue on a protein. creative-proteomics.comwikipedia.org This modification is significant because it introduces a larger structural group and changes the charge of the lysine residue from positive to negative, which can lead to substantial alterations in the protein's structure and function. wikipedia.orgfrontiersin.org Protein succinylation has been identified as a key regulatory mechanism in a wide range of cellular processes, including metabolism and gene expression. frontiersin.orgcreative-proteomics.com Dysregulation of succinylation has been linked to the development of various diseases, including cancer and metabolic disorders, making it an area of active research. frontiersin.orgexplorationpub.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
| Record name | Sodium succinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-90-3 | |
| Record name | Butanedioic acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis and Production Methodologies
Chemo-Catalytic and Conventional Synthetic Routes
Conventional chemical synthesis provides a direct and established route to sodium butanedioate. These methods typically involve the neutralization of synthetically produced butanedioic acid or the direct conversion of chemical precursors.
Optimization of Industrial Butanedioic Acid Conversion to Sodium Salt
The primary conventional method for producing sodium butanedioate is through the neutralization of butanedioic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The butanedioic acid itself is often synthesized from petrochemical feedstocks like maleic anhydride (B1165640) or n-butane. The key to optimizing this industrial process lies in the efficient production of the acid precursor and the subsequent purification of the salt.
Recent advancements focus on improving the downstream processing of biologically produced succinic acid, which is often in a salt form in the fermentation broth. Technologies like electrodialysis and electrodeionization are being employed to convert succinate (B1194679) salts back to the free acid form, which can then be precisely neutralized to produce high-purity sodium butanedioate. acs.org For instance, electrodeionization has demonstrated high conversion efficiency (up to 96%) for converting disodium (B8443419) succinate to succinic acid, which can then be transformed into the desired salt form. acs.org This minimizes waste streams, particularly the generation of inorganic salt byproducts like sodium sulfate (B86663) that result from traditional acidification with sulfuric acid. acs.org
The optimization of reaction conditions during neutralization, such as temperature, pH control, and reactant concentration, is crucial for maximizing yield and ensuring the final product meets stringent purity standards for applications in the food, pharmaceutical, and specialty chemical industries.
Exploration of Alternative Precursors and Reaction Conditions
Research into alternative chemo-catalytic routes aims to utilize more sustainable or readily available feedstocks. One area of exploration is the catalytic conversion of biomass-derived platform chemicals. For example, 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates, can be catalytically converted to various valuable chemicals, including precursors for C4 dicarboxylic acids. researchgate.net
Another approach involves the direct catalytic carboxylation of C3 molecules or the hydrogenation of other dicarboxylic acids. csic.es For instance, the hydrogenation of maleic acid or fumaric acid, often derived from benzene (B151609) or butane, is a well-established route to butanedioic acid. frontiersin.org The choice of catalyst is critical in these processes, with various metal-based catalysts (e.g., Pd, Re, Ni) supported on materials like titania being investigated to enhance reaction efficiency and selectivity. csic.es
The exploration of novel reaction media and "green" catalysts is also a significant trend. Chemo-enzymatic cascade processes, which combine chemical and biological catalysts in a one-pot synthesis, offer a promising avenue for producing chiral molecules and other complex structures from simple precursors. rsc.orgacs.org While not yet mainstream for bulk sodium butanedioate production, these advanced methods highlight the ongoing innovation in chemical synthesis.
Bio-based Production Systems: Fermentative Approaches
The biotechnological production of succinate has become a highly competitive alternative to petrochemical routes. This approach utilizes microorganisms to convert renewable feedstocks, such as glucose, into succinic acid, which is typically produced as a salt in the fermentation broth due to the need for pH neutralization.
Microbial Strain Engineering for Enhanced Succinate Yields
At the core of successful bio-based production is the development of highly efficient microbial cell factories. Metabolic engineering plays a pivotal role in optimizing native succinate producers and equipping non-native organisms with the ability to produce succinate at high titers, yields, and productivities.
Escherichia coli, a workhorse of industrial biotechnology, is not a natural overproducer of succinate but has been extensively engineered for this purpose. nih.gov In its native state, E. coli ferments glucose to a mixture of acids, including small amounts of succinate. pnas.org Metabolic engineering strategies focus on redirecting carbon flux from competing pathways towards succinate formation.
Key manipulations include:
Deletion of Competing Pathways: Genes responsible for producing byproducts like lactate (B86563) (ldhA), acetate (B1210297), and ethanol (B145695) (pflB) are often knocked out to channel more carbon towards the succinate pathway. frontiersin.orgresearchgate.net
Enhancement of Carboxylation: The carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to form C4 intermediates is a critical step. pnas.org Overexpression of enzymes like PEP carboxylase (ppc) or pyruvate carboxylase (pyc) from other organisms (e.g., Corynebacterium glutamicum) has been shown to significantly boost succinate production. frontiersin.org
Activation of the Glyoxylate (B1226380) Pathway: This pathway, which bypasses the decarboxylation steps of the TCA cycle, can be activated to increase the theoretical yield of succinate from glucose. wikipedia.org
Balancing Redox Cofactors: Succinate production via the reductive TCA cycle is a reductive process requiring NADH. Engineering the cell's metabolism to increase the availability of NADH is crucial for high yields. frontiersin.org
Table 1: Examples of Metabolic Engineering Strategies in E. coli for Succinate Production
| Engineering Strategy | Genes Targeted | Effect on Succinate Production | Reference |
|---|---|---|---|
| Deletion of competing byproduct pathways | ΔldhA, ΔpflB | Increased carbon flux towards succinate | frontiersin.orgresearchgate.net |
| Overexpression of PEP Carboxylase | ppc | 3.5-fold increase in succinate concentration | frontiersin.org |
| Overexpression of heterologous Pyruvate Carboxylase | pyc (from C. glutamicum) | Final succinate production of 36.1 g/L | frontiersin.org |
| Modification of succinate transport system | ΔdctA (import), overexpression of dcuC (export) | ~53% increase in yield | nih.gov |
Actinobacillus succinogenes is a facultative anaerobe naturally found in the bovine rumen and is one of the most potent natural producers of succinate. mdpi.comresearchgate.net This bacterium can utilize a wide range of carbon sources and exhibits high tolerance to succinate concentrations. researchgate.netresearchgate.net Its metabolism is characterized by a branched pathway where glucose is converted to PEP, which then splits into a C3 branch (producing formate (B1220265), acetate, ethanol) and a C4 branch leading to succinate. nih.gov
Metabolic engineering efforts in A. succinogenes aim to maximize flux through the C4 pathway. Strategies include:
Overexpression of Key C4 Pathway Enzymes: Enhancing the expression of genes like phosphoenolpyruvate carboxykinase (pck), malate (B86768) dehydrogenase (mdh), and fumarase (fum) has been shown to increase succinate titer and yield. jmb.or.krjmb.or.kr
Deletion of Byproduct Pathways: Similar to E. coli, inactivating genes in the C3 pathway, such as pyruvate formate-lyase (pfl), can redirect carbon flow to succinate. jmb.or.kr
Optimizing Fermentation Conditions: Succinate production in A. succinogenes is highly dependent on the CO2 supply, as CO2 is a co-substrate in the carboxylation step. nih.govmdpi.com
Other rumen-derived bacteria, such as Mannheimia succiniciproducens and Basfia succiniproducens, are also efficient succinate producers. frontiersin.organimbiosci.org The rumen microbiome represents a rich source of genetic diversity for succinate production, where some bacteria produce succinate as a fermentation end product, while others, like Succiniclasticum ruminis, convert it to propionate. animbiosci.orgmicrobiologyresearch.org Understanding these complex microbial interactions provides insights for developing robust industrial fermentation processes. cabidigitallibrary.org
Table 2: Succinate Yields from Engineered and Wild-Type Strains
| Organism | Strain Type | Substrate | Succinate Yield (g/g substrate) | Reference |
|---|---|---|---|---|
| Actinobacillus succinogenes | Wild-Type | Glucose | 0.56 | researchgate.net |
| Actinobacillus succinogenes AS-PMF | Engineered (overexpressing pck, mdh, fum) | Glucose | 0.70 | jmb.or.kr |
| Actinobacillus succinogenes AS-PMF | Engineered | Barley Straw Hydrolysate | 0.67 | jmb.or.kr |
| Escherichia coli | Engineered | Glycerol (B35011) | 0.69 | researchgate.net |
Advancements in the Production of Butanedioic Acid, Sodium Salt
The biotechnological production of butanedioic acid, commonly known as succinic acid, and its sodium salt, sodium succinate, is a rapidly advancing field. This development is driven by the increasing demand for sustainable and bio-based chemicals. This article delves into the sophisticated methodologies for synthesizing and producing sodium succinate, with a particular focus on yeast-based fermentation, bioreactor technologies, and downstream purification processes.
1
3 Saccharomyces cerevisiae and Other Yeast Systems
The yeast Saccharomyces cerevisiae has emerged as a promising and robust host for producing succinic acid. nih.govresearchgate.net Its inherent tolerance to low pH and high osmotic stress makes it particularly suitable for industrial-scale fermentation, which can simplify downstream processing and reduce the risk of bacterial contamination. cas.cn
Metabolic engineering has been instrumental in optimizing S. cerevisiae for succinate production. Strategies often involve interrupting the tricarboxylic acid (TCA) cycle to redirect carbon flux towards succinate. For instance, deleting genes such as SDH1 and SDH2, which encode for succinate dehydrogenase, effectively blocks the conversion of succinate to fumarate (B1241708), leading to succinate accumulation. plos.orgtandfonline.comnih.gov Further enhancements have been achieved by deleting genes involved in competing pathways, such as those for ethanol production (ADH1-5), and genes like IDH1 and IDP1 to channel flux through the glyoxylate pathway. nih.govresearchgate.netresearchgate.net One study reported that a quadruple deletion strain (Δsdh1Δsdh2Δidh1Δidp1) produced 3.62 g/L of succinic acid, a 4.8-fold increase compared to the wild-type strain. nih.govresearchgate.net
Researchers have also focused on activating the reductive TCA (rTCA) pathway in S. cerevisiae. This pathway is particularly advantageous as it involves the net fixation of carbon dioxide, which can improve the theoretical yield of succinate from glucose. cas.cn By expressing key enzymes of the rTCA pathway and a dicarboxylic acid transporter, a yield of 0.22 g of succinic acid per gram of glycerol was achieved in shake flask cultures. researchgate.net Further optimization, including the deletion of the GPD1 gene and adjusting nutrient levels, has led to succinate titers of up to 9.98 g/L. cas.cn
Other yeast species, such as Yarrowia lipolytica and Pichia kudriavzevii, are also being explored for succinic acid production, each with unique metabolic characteristics that can be harnessed for efficient synthesis. frontiersin.orgd-nb.info
2 Bioreactor Design and Process Intensification Research
The design and operation of bioreactors are critical for the economic viability of bio-succinate production. nih.gov Research in this area focuses on improving fermentation efficiency and productivity through various strategies. nih.govresearchgate.net
1 Continuous vs. Batch Fermentation Dynamics
Both batch and continuous fermentation processes have been investigated for succinic acid production. Batch fermentation is a simpler setup but can be limited by product inhibition and substrate depletion over time. Continuous fermentation, on the other hand, offers the potential for higher volumetric productivity by maintaining the microbial culture in an optimal state. nih.gov
Studies have shown that continuous cultures, particularly those using cell recycle systems with external membranes, can significantly increase cell concentration and succinic acid productivity. kci.go.krjmb.or.kr For example, using Actinobacillus succinogenes, a continuous process with an external membrane cell recycle system achieved a volumetric productivity of 6.63 g/L/h, which was five times higher than in batch fermentation. kci.go.kr Similarly, continuous fermentation of Mannheimia succiniciproducens has demonstrated significantly higher productivity compared to batch cultures. researchgate.net However, challenges such as membrane fouling and the stability of the production strain over long periods remain key considerations in continuous processes. kci.go.krjmb.or.kr
| Fermentation Mode | Microorganism | Succinic Acid Productivity | Reference |
| Batch | Mannheimia succiniciproducens MBEL55E | 1.17 g L⁻¹ h⁻¹ | researchgate.net |
| Continuous | Mannheimia succiniciproducens MBEL55E | 3.19 g L⁻¹ h⁻¹ | researchgate.net |
| Batch | Actinobacillus succinogenes | ~1.33 g L⁻¹ h⁻¹ | kci.go.kr |
| Continuous (Cell Recycle) | Actinobacillus succinogenes | 6.63 g L⁻¹ h⁻¹ | kci.go.kr |
2 Carbon Dioxide Fixation and Utilization Strategies
The biological production of succinic acid via the reductive TCA pathway offers the significant advantage of carbon dioxide fixation. frontiersin.orgd-nb.infofrontiersin.org Theoretically, one mole of CO2 can be assimilated for every mole of succinic acid produced under anaerobic conditions. frontiersin.orgfrontiersin.org This not only improves the carbon yield from the primary substrate but also contributes to carbon sequestration efforts. frontiersin.orgfrontiersin.orgnih.gov
To enhance CO2 fixation, various strategies are employed. Increasing the partial pressure of CO2 in the bioreactor can increase the driving force for the carboxylation reactions in the rTCA pathway. nih.gov Metabolic engineering plays a crucial role by overexpressing key CO2-fixing enzymes like phosphoenolpyruvate carboxylase (PEPC), phosphoenolpyruvate carboxykinase (PCK), and pyruvate carboxylase (PYC). frontiersin.orgmdpi.com For instance, overexpressing PCK from A. succinogenes in a mutant E. coli strain resulted in a 6.5-fold increase in succinic acid production. mdpi.com The use of reduced carbon sources like glycerol further enhances the potential for CO2 fixation compared to sugars. d-nb.info
3 Nutrient Uptake and pH Control in Bioreactors
Maintaining optimal conditions within the bioreactor is essential for maximizing succinate production. This includes managing nutrient availability and controlling the pH of the fermentation broth.
Nitrogen is a critical nutrient for cell growth and enzyme synthesis. Various nitrogen sources, including yeast extract, peptone, and corn steep liquor, have been shown to influence succinic acid production. econstor.eu The regulation of other nutrients, such as biotin (B1667282) and urea (B33335), has also been found to improve succinate titers in engineered S. cerevisiae. cas.cn
During fermentation, the production of succinic acid leads to a decrease in the pH of the medium. Most succinate-producing microorganisms have an optimal pH range for growth and production, typically between 6.5 and 7.0 for bacterial species. mdpi.com Maintaining the pH within this range is crucial and is often achieved by adding alkaline neutralizers like sodium hydroxide or magnesium carbonate. mdpi.com Using S. cerevisiae offers an advantage as it can tolerate lower pH values, which can reduce the amount of neutralizer needed and simplify downstream processing. cas.cn Fermentation at a low pH of 3.8 has been successfully demonstrated with engineered S. cerevisiae. cas.cn
3 Downstream Processing and Purification Technologies for Bio-Succinate
The recovery and purification of succinic acid from the fermentation broth is a significant challenge, often accounting for a substantial portion of the total production cost. mdpi.comcetjournal.itnih.gov The broth is a complex mixture containing microbial cells, residual nutrients, by-products, and various ionic species, necessitating efficient separation techniques to achieve high purity. mdpi.comcetjournal.it
1 Membrane Separations (e.g., Nanofiltration)
Membrane-based separation processes, particularly nanofiltration (NF), have emerged as a promising and environmentally friendly technology for purifying succinate. amazonaws.comaidic.it NF membranes can selectively separate molecules based on size and charge, making them suitable for separating divalent succinate anions from monovalent anions of by-product acids like acetate and formate. aidic.itcetjournal.it
The performance of NF membranes is influenced by several factors, including the membrane's molecular weight cut-off (MWCO), the operating pressure, and the pH of the feed solution. amazonaws.com Studies have shown that the rejection of succinate increases with increasing pH due to the higher degree of dissociation of the acid. amazonaws.com The Donnan effect, which describes the electrostatic repulsion between the charged membrane surface and co-ions, plays a significant role in the high rejection of divalent succinate ions. mdpi.comaidic.it
| Membrane Type | Succinate Rejection (%) | Key Findings | Reference |
| NF45 | 85.6 | Better performance in succinate recovery compared to ESNA1. | amazonaws.com |
| NF270 | >90 | High rejection irrespective of pressure and salt concentration; influenced by pH. | mdpi.comamazonaws.com |
| NFW | 91.7 | Considered most appropriate for separating divalent succinate from other organic acid salts. | aidic.it |
| Blended PSF/PES/PVA | 99.9 | High rejection from synthetic broth. | acs.org |
Chromatographic Purification Methods (e.g., Ion Exchange)
Chromatographic techniques, particularly ion exchange chromatography (IEX), are pivotal in the purification of succinic acid and its salts, like sodium succinate, from complex mixtures such as fermentation broths. google.comgoogle.com The principle of IEX lies in the reversible electrostatic interaction between charged molecules and a charged stationary phase. ymc.eusinobiological.com For succinate purification, anion exchange chromatography is commonly employed, where the negatively charged succinate anions bind to a positively charged resin. google.com
The process generally involves the following steps:
Equilibration: The ion exchange column is prepared by washing it with a buffer to equilibrate the pH and ionic strength, ensuring that the stationary phase is ready for sample loading. sinobiological.com
Sample Application and Wash: The fermentation broth, often pre-filtered to remove cells and other particulates, is loaded onto the column. ymc.eugoogle.com The succinate and other anions bind to the resin, while neutral molecules like sugars and cations pass through. google.comresearchgate.net A washing step then removes any remaining unbound impurities. google.com
Elution: The bound succinate is recovered by changing the buffer conditions to disrupt the electrostatic interactions. This is typically achieved by increasing the salt concentration (salt gradient elution) or by changing the pH. sinobiological.com A strong inorganic anion can be used to displace the succinate from the resin. google.com
Regeneration: The column is washed with a high-ionic-strength solution to remove any remaining bound substances and prepare it for the next cycle. sinobiological.com
Researchers have investigated various types of ion exchange resins to optimize succinate recovery. For instance, a strong base anion exchange resin can be selected for its preferential adsorption of anions like succinate and acetate, while allowing most sugars to pass through. google.com Both cationic and anionic ion exchange resins can be utilized for the purification of succinic acid from solutions containing its salts, such as ammonium (B1175870) succinate, through a salt-splitting reaction. google.com In some processes, a combination of a strongly acidic cation exchanger and a weakly basic anion exchanger is used to remove cations and other anionic impurities, respectively, leading to a highly purified succinic acid product. google.com
The efficiency of chromatographic purification can be high, with one study reporting a succinic acid purity of 99% and a yield of 89.5% when using an ion-exchange resin in combination with vacuum distillation and crystallization, a significant improvement over direct acid addition methods. rsc.org Non-functionalized chromatographic resins have also been explored for separating succinic acid from other organic acids and salts in fermentation broths. google.comgoogle.com
Crystallization and Precipitation Techniques
Crystallization is a crucial downstream processing step for obtaining high-purity sodium succinate or succinic acid from fermentation broths or reaction mixtures. google.comfrontiersin.org The process relies on the principle of reducing the solubility of the target compound to induce the formation of solid crystals. This can be achieved through various methods, including cooling, evaporation, or by adding an anti-solvent.
In the context of succinic acid recovery from fermentation broths, direct crystallization is a promising technique. frontiersin.orgmdpi.com One approach involves acidifying the broth to a low pH (e.g., pH 2.0) to convert the succinate salt to the less soluble succinic acid, followed by cooling to induce crystallization. frontiersin.orgmdpi.com Studies have shown that temperature significantly affects the yield of succinic acid crystallization. For instance, in one study, the optimal conditions for cooling crystallization from a simulated fermentation broth were found to be 8°C for 4 hours at a pH of 2.0. frontiersin.org This process resulted in a succinic acid yield of 73.4% and a purity of 99%. frontiersin.org Another study reported a yield of 70% with 90% purity for direct crystallization at 4°C and pH 2.0. mdpi.com
The cooling profile during crystallization can influence crystal size and morphology. A controlled temperature transition, for example from 85°C to 20°C over 20 hours, has been used in the crystallization of succinic acid. google.com The process is often initiated by seeding with pure succinic acid crystals to promote nucleation. google.com
Electrochemical crystallization is an emerging technique that avoids the generation of waste salts associated with traditional pH-shift crystallization. d-nb.info By using water electrolysis, a localized pH shift is induced, causing the protonation of succinate to succinic acid and its subsequent crystallization without the need for adding strong acids. d-nb.info
| Crystallization Method | Key Parameters | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Direct Cooling Crystallization | 8°C, 4h, pH 2.0 | 73.4 | 99 | frontiersin.org |
| Direct Cooling Crystallization | 4°C, pH 2.0 | 70 | 90 | mdpi.com |
| Direct Vacuum Distillation-Crystallization (Simulated Broth) | - | 75 | 97 | frontiersin.org |
| Calcium Precipitation with Ion-Exchange Adsorption | - | 52 | 92 | mdpi.com |
Integrated Bioprocess Design for High Purity Product
The development of an efficient and economically viable process for producing high-purity sodium succinate heavily relies on the integration of upstream fermentation with downstream purification steps. researchgate.netacs.org An integrated bioprocess design aims to optimize the entire production chain, from the microbial strain and fermentation conditions to the final purification stages, to maximize yield, purity, and sustainability. researchgate.netmdpi.com
A key aspect of integrated bioprocess design is the selection and engineering of microbial strains for high succinate productivity and tolerance. researchgate.netfrontiersin.org For example, metabolic engineering has been used to develop strains of Escherichia coli and Actinobacillus succinogenes that efficiently produce succinic acid. frontiersin.orgfrontiersin.org The fermentation conditions, such as pH, temperature, and CO2 supply, are also critical and must be controlled to maintain high production rates. mdpi.comfrontiersin.org The production of succinic acid is typically carried out at a near-neutral pH, which necessitates the addition of a base, resulting in the formation of succinate salts in the fermentation broth. d-nb.infofrontiersin.org
The downstream processing strategy must be carefully chosen to be compatible with the fermentation broth and to efficiently separate the succinate from byproducts like other organic acids (e.g., acetate, formate), residual sugars, and cell debris. researchgate.netresearchgate.net A typical integrated process might involve:
Pre-treatment: Removal of microbial cells and other suspended solids from the fermentation broth through techniques like microfiltration and ultrafiltration. google.com
Primary Recovery and Conversion: This step often involves converting the succinate salt to succinic acid. This can be achieved through various methods, including acidification with strong acids, electrodialysis, or ion exchange chromatography. google.commdpi.comd-nb.info
Purification and Polishing: Further purification to remove remaining impurities is often accomplished through a combination of techniques such as nanofiltration, ion exchange chromatography, and crystallization. google.com
Final Product Formation: The purified succinic acid can then be neutralized with a sodium base (like sodium hydroxide or sodium carbonate) to produce high-purity sodium succinate.
Electrodialysis with bipolar membranes (EDBM) is an environmentally benign technology that can be integrated into the process to recover and concentrate succinate from the fermentation broth and convert it to succinic acid without the use of additional chemicals. mdpi.com Another advanced downstream technology is electrodeionization (EDI), which has shown promise in converting disodium succinate to succinic acid with high efficiency. researchgate.netacs.org
Modeling and simulation play a crucial role in designing and optimizing integrated bioprocesses. researchgate.netmdpi.com By creating mathematical models of the fermentation and downstream processing steps, researchers can analyze the effects of different operating parameters and identify the most economically and environmentally favorable process configurations. researchgate.net
Emerging Green Chemistry Approaches for Sodium Succinate Synthesis
In line with the principles of green chemistry, there is a growing focus on developing more sustainable and environmentally friendly methods for the synthesis of sodium succinate. mcgill.ca These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources. mcgill.caum-palembang.ac.id
Solid-Phase Reaction Mechanisms and Scale-Up
Solid-phase synthesis offers a green alternative to traditional solution-based methods for producing sodium succinate. google.com This approach involves the direct reaction of solid reactants, often with mechanical grinding or milling, eliminating the need for solvents. google.comuitm.edu.my
A patented method describes the synthesis of sodium succinate by mixing and grinding solid succinic acid with solid sodium hydroxide and/or sodium carbonate. google.com The reaction proceeds in the solid state, and the temperature can be controlled between -5°C and 90°C. google.com This process is advantageous as it does not generate wastewater or other waste residues and does not require an external heat source. google.com The grinding can be performed in various types of mills, such as vibratory or ball mills. google.com
The reaction mechanism in the solid phase is driven by the intimate contact and increased reactivity of the reactants due to the mechanical energy input. The scale-up of such processes involves moving from laboratory-scale mills to larger industrial grinding equipment. The control of reaction temperature, which can be managed by methods like vacuum evaporation of the small amount of water produced during the reaction, is a key consideration for successful scale-up. google.com
| Reactants | Reaction Conditions | Key Advantages | Source |
|---|---|---|---|
| Succinic Acid (solid) and Sodium Hydroxide and/or Sodium Carbonate (solid) | Mixing and grinding at -5°C to 90°C | No solvent, no wastewater, no external heat source | google.com |
Solvent-Free Synthesis and Atom Economy Studies
Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental and safety issues associated with solvent use. uitm.edu.mynih.govacs.org The solid-phase synthesis of sodium succinate is an example of a solvent-free method. google.com Another approach is melt synthesis, where reactants are heated above their melting points to initiate the reaction. For instance, metforminium succinate has been synthesized by melting metformin (B114582) hydrochloride with dehydrated sodium succinate at 220°C. jmcs.org.mx
Atom economy is a key metric for evaluating the greenness of a chemical process. primescholars.comjocpr.com It measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comchembam.com The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com
For the synthesis of sodium succinate from succinic acid and sodium hydroxide:
C₄H₆O₄ + 2NaOH → C₄H₄Na₂O₄ + 2H₂O
Molecular weight of Succinic Acid (C₄H₆O₄): 118.09 g/mol
Molecular weight of Sodium Hydroxide (NaOH): 40.00 g/mol
Molecular weight of this compound (C₄H₄Na₂O₄): 162.05 g/mol
Molecular weight of Water (H₂O): 18.02 g/mol
The synthesis of sodium succinate from succinic acid and sodium hydroxide is an acid-base neutralization reaction. In this ideal reaction, all atoms from the reactants are incorporated into the desired product (sodium succinate) and a benign byproduct (water). If water is not considered waste, the atom economy is 100%. However, if only the sodium succinate is the desired product, the atom economy would be calculated as follows:
Sum of molecular weights of reactants = 118.09 + (2 * 40.00) = 198.09 g/mol % Atom Economy = (162.05 / 198.09) * 100 ≈ 81.8%
Similarly, for the reaction with sodium carbonate:
C₄H₆O₄ + Na₂CO₃ → C₄H₄Na₂O₄ + H₂O + CO₂
Molecular weight of Sodium Carbonate (Na₂CO₃): 105.99 g/mol
Sum of molecular weights of reactants = 118.09 + 105.99 = 224.08 g/mol % Atom Economy = (162.05 / 224.08) * 100 ≈ 72.3%
These calculations highlight that even in seemingly simple reactions, the choice of reagents can significantly impact the atom economy. Green chemistry principles encourage the design of synthetic routes that maximize atom economy, thereby minimizing waste at the molecular level. primescholars.comjocpr.com
Biochemical and Physiological Roles of Succinate Butanedioic Acid S Biological Form
Core Metabolic Functions and Regulation
Succinate (B1194679) is a key player in cellular energy production and is subject to tight regulatory control. Its position within central metabolism ensures a rapid response to the energetic demands of the cell.
Tricarboxylic Acid Cycle Intermediary and Energy Production
At the heart of aerobic respiration, the tricarboxylic acid (TCA) cycle is a series of enzyme-catalyzed chemical reactions that is central to cellular energy production. longdom.org Succinate is a critical intermediate in this pathway. numberanalytics.com It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a step that directly generates a molecule of guanosine (B1672433) triphosphate (GTP), which can be subsequently converted to adenosine (B11128) triphosphate (ATP). longdom.org
Following its formation, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). numberanalytics.com This reaction is unique as SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (ETC), where it is also known as Complex II. numberanalytics.comnih.gov By donating electrons directly to the ETC, succinate plays a crucial role in generating the proton gradient necessary for the bulk of ATP synthesis through oxidative phosphorylation. numberanalytics.com The TCA cycle, therefore, serves as a primary hub for the catabolism of carbohydrates, fats, and amino acids, with succinate's position highlighting its importance in energy homeostasis. longdom.org
Succinate Dehydrogenase (SDH) Activity and Dysregulation
Succinate dehydrogenase (SDH) is an enzyme complex embedded in the inner mitochondrial membrane, where it performs a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). mdpi.comdiabetesjournals.org It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ETC to facilitate ATP production. mdpi.com The proper functioning of SDH is critical for cellular respiration and energy homeostasis. researchgate.net
Dysregulation of SDH activity, often due to mutations in the genes encoding its subunits (SDHA, SDHB, SDHC, SDHD), can have profound pathological consequences. mdpi.comresearchgate.net Impaired SDH function disrupts the TCA cycle, leading to the accumulation of its substrate, succinate. mdpi.comresearchgate.net This succinate accumulation is a key factor in the development of various diseases. researchgate.net For instance, inherited defects in SDH are associated with a range of conditions, from early-onset encephalomyopathy to a predisposition to tumors. researchgate.net The resulting impairment of mitochondrial respiration can lead to decreased ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. mdpi.comresearchgate.net In some contexts, such as certain cancers, SDH deficiency and the consequent succinate accumulation can drive metabolic reprogramming and tumor growth. mdpi.comnih.gov
| Condition | Associated SDH Subunit Mutation | Key Pathological Consequence |
|---|---|---|
| Paraganglioma and Pheochromocytoma | SDHB, SDHC, SDHD | Tumor formation in neuroendocrine tissues |
| Gastrointestinal Stromal Tumors (GIST) | SDHA, SDHB, SDHC, SDHD | Tumors of the digestive tract |
| Leigh Syndrome | SDHA | Severe neurological disorder |
| Cardiomyopathy | SDH mutations | Impaired heart muscle function |
Alternative Succinate Biogenesis Pathways under Stress Conditions
Under normal physiological conditions, the primary source of succinate is the tricarboxylic acid (TCA) cycle. However, under cellular stress, particularly hypoxia (low oxygen), alternative pathways for succinate production become significant. wikipedia.orgoup.com One such pathway is the reverse activity of succinate dehydrogenase (SDH), where fumarate is reduced to succinate. wikipedia.orgnih.gov This reversal can be driven by an accumulation of fumarate. wikipedia.org
Another important alternative route is the GABA (gamma-aminobutyric acid) shunt. This pathway bypasses the alpha-ketoglutarate (B1197944) dehydrogenase complex of the TCA cycle, converting alpha-ketoglutarate into succinate via GABA. wikipedia.org This shunt is particularly active in the brain but can be utilized in other tissues under specific conditions. wikipedia.org
Furthermore, glutamine can serve as a major source for succinate accumulation, especially in rapidly proliferating cells and under hypoxic conditions. frontiersin.org Glutamine is converted to alpha-ketoglutarate, which can then enter the reductive TCA pathway to produce succinate. nih.govmdpi.com In some organisms like bacteria, plants, and fungi, the glyoxylate (B1226380) cycle can also lead to the net production of succinate from acetyl-CoA. wikipedia.org These alternative pathways highlight the metabolic flexibility of cells to maintain succinate levels for both energy and signaling purposes during periods of stress. wikipedia.orgfrontiersin.org
Succinate as a Central Signaling Molecule
Beyond its metabolic functions, succinate has emerged as a crucial signaling molecule, relaying information about the metabolic state of the cell to regulate various cellular processes. wikipedia.orgcam.ac.uk
Intracellular and Extracellular Signaling Cascades
Succinate's signaling roles are multifaceted, occurring both within the cell and in the extracellular environment. wikipedia.orgnih.gov Intracellularly, succinate can leak from the mitochondria into the cytoplasm, especially when its levels are high due to metabolic shifts or dysfunction of succinate dehydrogenase (SDH). wikipedia.org In the cytoplasm, one of its key signaling functions is the regulation of epigenetic processes and gene expression. wikipedia.org
Extracellularly, succinate can be released from cells and act as a hormone-like signaling molecule, binding to a specific G protein-coupled receptor, SUCNR1 (also known as GPR91). wikipedia.orgnih.gov This receptor is found on the surface of various cell types, including those in adipose tissue, the liver, heart, retina, and immune cells. wikipedia.org The activation of SUCNR1 by succinate triggers a variety of downstream signaling cascades, influencing processes such as inflammation, blood pressure regulation, and platelet aggregation. wikipedia.orgnih.gov For example, in the context of inflammation, succinate released from activated immune cells can act on surrounding cells to amplify the inflammatory response. wikipedia.orgnih.gov This dual intra- and extracellular signaling capacity positions succinate as a critical link between cellular metabolism and broader physiological responses. wikipedia.orgcam.ac.uk
Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization via Prolyl Hydroxylase Inhibition
A key mechanism through which intracellular succinate exerts its signaling effects is by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). frontiersin.orgcore.ac.uk Under normal oxygen conditions (normoxia), HIF-1α is continuously targeted for degradation. This process is initiated by a family of enzymes called prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α. core.ac.ukfrontiersin.org This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent destruction by the proteasome. mdpi.com
PHDs are part of a family of 2-oxoglutarate-dependent dioxygenases. core.ac.uk During the hydroxylation of HIF-1α, these enzymes use molecular oxygen and α-ketoglutarate as substrates, producing succinate and carbon dioxide as byproducts. core.ac.uk When cellular succinate levels accumulate, for instance due to SDH mutations or hypoxia, succinate can act as a competitive inhibitor of PHDs, effectively blocking their activity. core.ac.uknih.gov This inhibition prevents the hydroxylation of HIF-1α, even in the presence of oxygen, leading to its stabilization and accumulation. core.ac.ukfrontiersin.org The stabilized HIF-1α can then translocate to the nucleus and activate the transcription of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival, which are typically associated with a hypoxic response. core.ac.ukmdpi.com This phenomenon is often referred to as "pseudohypoxia," where a hypoxic response is triggered under normoxic conditions due to metabolic dysregulation. mdpi.com
| Condition | Succinate Level | PHD Activity | HIF-1α State | Cellular Response |
|---|---|---|---|---|
| Normoxia | Low | Active | Degraded | Normal oxygen-dependent gene expression |
| Hypoxia | High | Inhibited (due to lack of O2) | Stabilized | Activation of hypoxic response genes |
| SDH Dysfunction (Normoxia) | High | Inhibited (by succinate) | Stabilized | Activation of hypoxic response genes (Pseudohypoxia) |
Succinate Receptor 1 (SUCNR1) / GPR91 Mediated Cellular Responses
Succinate, once primarily viewed as a metabolic intermediate, is now recognized as a crucial signaling molecule that acts on the G protein-coupled receptor SUCNR1, also known as GPR91. frontiersin.orgnih.govwikipedia.org This receptor is expressed on various cell types, including immune cells like macrophages and dendritic cells, as well as in tissues such as adipose tissue, liver, and skeletal muscle. nih.govnih.govphysiology.org The activation of SUCNR1 by extracellular succinate triggers a cascade of intracellular events that can have both pro-inflammatory and anti-inflammatory consequences, depending on the cellular context. frontiersin.orgnih.govmdpi.com
In inflammatory settings, succinate can be released from activated macrophages. nih.gov This extracellular succinate can then act in an autocrine or paracrine manner on SUCNR1 expressed on macrophages and other immune cells, amplifying the inflammatory response. nih.gov For instance, in macrophages, SUCNR1 activation can lead to the production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). frontiersin.orgnih.gov This signaling pathway often involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). frontiersin.orgnih.gov
Conversely, there is emerging evidence for an anti-inflammatory role of the succinate-SUCNR1 axis. frontiersin.orgnih.gov In certain contexts, SUCNR1 signaling has been shown to promote type 2 immune responses and contribute to the resolution of inflammation. nih.govmdpi.com For example, in the intestine, SUCNR1 signaling can promote the development of goblet cells, which are crucial for maintaining the mucosal barrier. nih.gov
The signaling pathways downstream of SUCNR1 are diverse and can involve both Gq and Gi protein coupling. nih.govphysiology.org These pathways can lead to the activation of phospholipase C, an increase in intracellular calcium, and modulation of cyclic AMP levels. uliege.be The specific downstream effects are cell-type dependent and contribute to the pleiotropic functions of succinate as a signaling molecule. uliege.be
Interactive Data Table: Cellular Responses Mediated by SUCNR1/GPR91
| Cell Type | Signaling Pathway | Key Cellular Response | Pathophysiological Relevance |
| Macrophages | Gq/Gi, HIF-1α stabilization | IL-1β production, Chemotaxis, Pro- and anti-inflammatory modulation | Rheumatoid Arthritis, Inflammatory Bowel Disease frontiersin.orgnih.govnih.gov |
| Dendritic Cells | Not specified | Maturation, Migration, Enhanced antigen presentation | Immune response initiation nih.govtandfonline.com |
| Platelets | Gs activation | Stimulation, Aggregation | Hemostasis, Thrombosis uliege.be |
| Retinal Cells | PI3K-HIF-1α axis | Angiogenesis | Retinopathy nih.gov |
| Intestinal Goblet Cells | Not specified | Development, Mucosal barrier function | Inflammatory Bowel Disease, Obesity nih.gov |
Generation of Reactive Oxygen Species (ROS) and Redox Signaling
Accumulated succinate is a significant driver of mitochondrial reactive oxygen species (ROS) production, primarily through a process known as reverse electron transport (RET) at mitochondrial complex I. frontiersin.orgresearchgate.netmdpi.com Under normal conditions, electrons flow from NADH and succinate through the electron transport chain to oxygen. However, under conditions of high succinate concentration, such as during ischemia-reperfusion injury, succinate dehydrogenase (Complex II) rapidly oxidizes succinate, leading to a highly reduced ubiquinone (CoQ) pool. researchgate.nettandfonline.com This forces electrons to flow backward to Complex I, where they can react with molecular oxygen to generate superoxide (B77818), a primary ROS. researchgate.nettandfonline.comwikipedia.org
This succinate-driven ROS production is not merely a byproduct of metabolic stress but also functions as a critical redox signal. frontiersin.org The generated ROS can further stabilize HIF-1α by oxidizing the Fe2+ cofactor of prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation. frontiersin.org This stabilization of HIF-1α under normoxic conditions can amplify inflammatory signaling pathways. frontiersin.orgresearchgate.net
The process of RET-induced ROS is a key pathological mechanism in ischemia-reperfusion injury in organs like the heart and brain. researchgate.netmdpi.com The accumulation of succinate during the ischemic phase sets the stage for a burst of ROS production upon reperfusion, leading to oxidative damage and cell death. researchgate.netmdpi.com
Interactive Data Table: Succinate-Induced ROS Generation and Signaling
| Mechanism | Key Molecular Players | Cellular Outcome | Pathological Implication |
| Reverse Electron Transport (RET) | Succinate Dehydrogenase (Complex II), Ubiquinone, Complex I | Superoxide production | Ischemia-Reperfusion Injury researchgate.netmdpi.com |
| HIF-1α Stabilization | ROS, Prolyl Hydroxylases (PHDs) | Enhanced inflammatory gene expression | Inflammation, Cancer frontiersin.orgnih.gov |
| Redox Signaling | Mitochondrial ROS | Modulation of cellular signaling pathways | Aging, Age-related diseases embopress.orgmdpi.com |
Post-Translational Protein Modifications: Succinylation Research
Enzymatic Succinylation Processes and Associated Enzymes
Protein succinylation is a post-translational modification where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue on a target protein. frontiersin.org This modification is a significant regulatory mechanism, particularly for metabolic enzymes. frontiersin.orgexplorationpub.com While non-enzymatic succinylation can occur, several enzymes have been identified that catalyze this process. frontiersin.orgscienceopen.com
These succinyltransferases include:
Carnitine Palmitoyltransferase 1A (CPT1A): Located on the outer mitochondrial membrane, CPT1A has been shown to have succinyltransferase activity in addition to its canonical role in fatty acid metabolism. explorationpub.comnih.gov
Lysine Acetyltransferase 2A (KAT2A): Also known as GCN5, this enzyme is a known histone acetyltransferase that also possesses succinyltransferase activity. explorationpub.comnih.gov
Histone Acetyltransferase 1 (HAT1): HAT1 can mediate the succinylation of both histone and non-histone proteins, including key glycolytic enzymes. scienceopen.comnih.gov
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): This complex not only produces succinyl-CoA but can also directly catalyze protein succinylation. nih.gov
Succinylation can significantly alter the function of target proteins by changing their charge and conformation. creative-proteomics.com For example, the succinylation of enzymes in the tricarboxylic acid (TCA) cycle and glycolysis can modulate their activity, thereby impacting central carbon metabolism. frontiersin.org
Desuccinylation Mechanisms and Regulatory Roles of Sirtuins (SIRT5, SIRT7)
The process of succinylation is reversible, with specific enzymes called desuccinylases removing the succinyl group from lysine residues. creative-proteomics.com The primary enzymes responsible for this are members of the sirtuin family of NAD+-dependent deacylases, particularly SIRT5 and SIRT7. explorationpub.com
SIRT5 is a major mitochondrial desuccinylase. explorationpub.comahajournals.org It plays a crucial role in regulating the succinylation status of a wide range of mitochondrial proteins involved in metabolic pathways such as the urea (B33335) cycle, fatty acid oxidation, and the TCA cycle. aacrjournals.orgpnas.org By removing succinyl groups, SIRT5 can restore the activity of enzymes that have been inhibited by succinylation. aacrjournals.org For example, SIRT5-mediated desuccinylation of superoxide dismutase (SOD1) and isocitrate dehydrogenase 2 (IDH2) enhances the cellular antioxidant defense. embopress.orgmdpi.com
SIRT7 , while also possessing desuccinylase activity, has been particularly implicated in the DNA damage response. tandfonline.comfrontiersin.orgroyalsocietypublishing.org It can desuccinylate histone H3 at lysine 122 (H3K122), which facilitates chromatin condensation and the repair of DNA double-strand breaks. tandfonline.comfrontiersin.orgroyalsocietypublishing.org SIRT7 has also been shown to desuccinylate non-histone proteins, such as protein arginine methyltransferase 5 (PRMT5), thereby influencing lipid metabolism and cancer cell proliferation. mdpi.comresearchgate.net
The balance between succinylation and desuccinylation, maintained by the activities of succinyltransferases and sirtuins, is a critical regulatory mechanism for cellular function. creative-proteomics.com
Pathophysiological Implications of Aberrant Succinate Metabolism
Role in Chronic Inflammatory Conditions
Dysregulation of succinate metabolism is increasingly linked to the pathophysiology of various chronic inflammatory diseases. frontiersin.orgnih.govtandfonline.com Elevated levels of succinate have been observed in conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and atherosclerosis. frontiersin.orgnih.govfrontiersin.org
In rheumatoid arthritis , high levels of succinate are found in the synovial fluid of patients. frontiersin.orgnih.gov This succinate can trigger macrophages in the synovium to release the pro-inflammatory cytokine IL-1β through SUCNR1 signaling, contributing to the chronic inflammation characteristic of the disease. frontiersin.orgnih.gov
In inflammatory bowel disease (IBD) , which includes Crohn's disease and ulcerative colitis, increased succinate levels are found in the serum and intestinal tissues of patients. frontiersin.orgtandfonline.com This is often accompanied by enhanced expression of SUCNR1 in these tissues. frontiersin.org The accumulation of succinate can promote inflammatory responses in the gut, exacerbating the disease. tandfonline.com
In the context of atherosclerosis , succinate released by activated macrophages can promote an inflammatory state in endothelial cells. frontiersin.org The succinate/IL-1β signaling axis can amplify the inflammatory response within the vascular wall, contributing to the progression of atherosclerotic plaques. frontiersin.org
The accumulation of succinate in these inflammatory microenvironments acts as a danger signal, perpetuating the inflammatory cascade through both intracellular (ROS production, HIF-1α stabilization) and extracellular (SUCNR1 activation) mechanisms. frontiersin.orgtandfonline.comnih.gov
Interactive Data Table: Succinate's Role in Chronic Inflammatory Conditions
| Disease | Key Finding | Mechanism | Reference |
| Rheumatoid Arthritis | Elevated succinate in synovial fluid | SUCNR1-mediated IL-1β release from macrophages | frontiersin.orgnih.govnih.gov |
| Inflammatory Bowel Disease | Increased succinate in serum and intestinal tissue | Enhanced SUCNR1 expression, promotion of gut inflammation | frontiersin.orgtandfonline.com |
| Atherosclerosis | Succinate from macrophages promotes endothelial inflammation | Succinate/IL-1β signaling axis amplifies vascular inflammation | frontiersin.org |
| Periodontal Disease | Elevated succinate in gingival crevicular fluid | SUCNR1 activation leading to inflammatory mediators and bone resorption | e-enm.org |
Immune Cell Modulation (Macrophages, Dendritic Cells)
Succinate plays a significant role in modulating the function of key immune cells, particularly macrophages and dendritic cells (DCs). nih.govfrontiersin.org
Macrophages: Upon activation by stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift that leads to the accumulation of succinate. nih.gov This intracellular succinate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that promotes the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.govbohrium.com Extracellular succinate can also act as a signaling molecule by binding to its receptor, SUCNR1 (also known as GPR91), which is expressed on macrophages. nih.govrupress.org This interaction can further enhance pro-inflammatory responses. rupress.orgfrontiersin.org Interestingly, succinate can also modulate the activity of anti-inflammatory macrophages. researchgate.net
Dendritic Cells: Succinate influences the function of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov Immature DCs express high levels of SUCNR1, and succinate can promote their maturation. nih.govresearchgate.net It can also act as a chemoattractant, guiding the migration of mature DCs to lymph nodes, where they can present antigens to T cells. bohrium.comresearchgate.net This process is critical for the development of T cell-mediated immunity. nih.gov
Specific Disease Contexts: Rheumatoid Arthritis, Inflammatory Bowel Disease, Obesity, Atherosclerosis, Periodontitis
The modulatory effects of succinate on immune cells have significant implications in various inflammatory and metabolic diseases.
Rheumatoid Arthritis (RA): In RA, an autoimmune disease characterized by chronic joint inflammation, high levels of succinate are found in the synovial fluid of patients. frontiersin.orgrupress.org This succinate can activate macrophages via SUCNR1, leading to increased production of IL-1β and exacerbating the inflammatory response. rupress.orgoup.com Furthermore, succinate can promote synovial angiogenesis, the formation of new blood vessels in the synovium, which contributes to pannus formation and joint destruction. oup.com
Inflammatory Bowel Disease (IBD): Elevated levels of succinate have been observed in the gut of patients with IBD, including Crohn's disease and ulcerative colitis. northwestern.edumdpi.com Succinate can disrupt the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance in the gut. northwestern.edu By impairing the function of Tregs, succinate contributes to the persistent inflammation that characterizes IBD. northwestern.edu
Obesity: Obesity is associated with a state of chronic low-grade inflammation, and succinate appears to play a role in this process. karger.com Elevated levels of succinate have been found in individuals with obesity and are linked to the inflammatory state. mdpi.com
Atherosclerosis: While the direct role of succinate in atherosclerosis is still being elucidated, its pro-inflammatory and pro-angiogenic properties suggest a potential contribution to the development and progression of atherosclerotic plaques. frontiersin.orgfrontiersin.org
Periodontitis: This chronic inflammatory disease of the gums is associated with elevated levels of succinate in the subgingival plaque. nih.gov Succinate can be produced by both host cells and oral bacteria. nih.gov It activates its receptor, SUCNR1, leading to inflammation and alveolar bone loss. nih.govsci.news Studies in mice have shown that blocking the succinate receptor can reduce inflammation and bone loss in models of periodontitis. nih.gov
Mechanisms in Ischemia/Reperfusion Injury
Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. Succinate accumulation is a key event in this process. frontiersin.orgcam.ac.uk
During ischemia, the lack of oxygen leads to the reversal of the succinate dehydrogenase (SDH) enzyme, causing a massive accumulation of succinate. cam.ac.ukresearchgate.net This accumulation is driven by the breakdown of purine (B94841) nucleotides and a partial reversal of the malate (B86768)/aspartate shuttle. cam.ac.uk
Upon reperfusion, the accumulated succinate is rapidly oxidized by SDH. frontiersin.orgresearchgate.net This sudden, massive oxidation leads to a burst of reactive oxygen species (ROS) production by mitochondrial complex I through a process called reverse electron transport. cam.ac.ukresearchgate.netahajournals.org This surge in ROS, along with other factors like calcium dysregulation, triggers a cascade of events leading to cell death and tissue damage. ahajournals.org
Pharmacological inhibition of SDH to prevent the accumulation of succinate during ischemia has been shown to reduce I/R injury in animal models of heart attack and stroke. frontiersin.orgcam.ac.uk
Oncometabolic Roles in Neoplastic Transformation and Tumor Progression
Succinate is now recognized as an "oncometabolite," a metabolite that, when it accumulates, can drive cancer development and progression. frontiersin.orgnih.govmdpi.com
The accumulation of succinate in cancer cells can occur due to mutations in the genes encoding the subunits of the SDH enzyme. frontiersin.orgnih.gov This accumulation has several pro-tumorigenic effects:
Pseudohypoxia: Succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation. bohrium.comnih.gov The resulting stabilization of HIF-1α mimics a hypoxic state, leading to the activation of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, all of which support tumor growth. nih.govmedlineplus.gov
Epigenetic Remodeling: Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. nih.govjci.org This leads to widespread changes in the epigenome, such as DNA hypermethylation, which can alter gene expression and contribute to tumorigenesis. jci.org
Angiogenesis: Succinate can promote the formation of new blood vessels (angiogenesis) by upregulating the expression of vascular endothelial growth factor (VEGF). oncotarget.com This can be mediated through both HIF-1α-dependent and independent pathways, such as the activation of STAT3 and ERK signaling. nih.govoncotarget.com
SDH Gene Mutations and Succinate Accumulation
Mutations in the genes encoding the four subunits of the SDH complex (SDHA, SDHB, SDHC, and SDHD) are a primary cause of succinate accumulation in certain types of tumors. frontiersin.orgcam.ac.uk These mutations are inherited in an autosomal dominant manner and predispose individuals to the development of paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas. nih.govcam.ac.uk
The loss of SDH function due to these mutations disrupts the TCA cycle, leading to the buildup of succinate. wikipedia.org This accumulated succinate then acts as an oncometabolite, driving the oncogenic processes described above. nih.gov The specific type of tumor that develops can be influenced by which SDH subunit gene is mutated. wikipedia.org
Dysregulation in Genetic Mitochondrial Diseases (e.g., Leigh Syndrome, MELAS)
Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria. Succinate metabolism is often dysregulated in these conditions.
Leigh Syndrome: This is a severe neurodegenerative disorder that typically presents in infancy. It is caused by mutations in genes involved in mitochondrial energy production, including those encoding components of the respiratory chain complexes. mdpi.com In some cases of Leigh syndrome caused by complex II (SDH) deficiency, an accumulation of succinate can be detected in the brain. mdpi.com
MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes): This is another mitochondrial disorder characterized by a range of neurological and muscular symptoms. While the primary genetic defects in MELAS are typically in mitochondrial DNA, some studies have noted alterations in succinate metabolism. nih.govwikipedia.org For instance, succinate dehydrogenase-reactive blood vessels can be observed in muscle biopsies from MELAS patients, indicating mitochondrial proliferation in these cells. wikipedia.org Some case reports have suggested potential therapeutic benefits of succinate supplementation in patients with MELas and Leigh Syndrome. nih.govwikipedia.org
Contributions to Metabolic Homeostasis and Related Disorders (e.g., Diabetes)
Succinate plays a complex role in metabolic homeostasis, and its dysregulation is implicated in metabolic disorders like diabetes. northwestern.edunih.gov
Metabolic Homeostasis: Succinate is a key player in cellular energy metabolism, linking the TCA cycle to the electron transport chain for ATP production. nih.gov It also acts as a signaling molecule that can influence glucose and lipid metabolism. e-enm.org
Diabetes: Altered succinate levels are associated with diabetes. nih.gov In pancreatic β-cells, which are responsible for insulin (B600854) production, succinate is involved in glucose-stimulated insulin secretion. diabetesjournals.org Both increases and decreases in succinate levels and signaling have been linked to β-cell dysfunction. diabetesjournals.orgresearchgate.net For instance, deficiency in β-cell SDH can lead to succinate accumulation and impaired insulin secretion. diabetesjournals.org Conversely, succinate can also stimulate insulin secretion through its receptor, SUCNR1. researchgate.net The precise role of succinate in the development and progression of diabetes is an active area of research.
Influence on Specific Cellular and Tissue Functions
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant signaling molecule that extends its influence far beyond its metabolic role within the mitochondria. nih.govcapes.gov.br It participates in a range of physiological processes by acting both intracellularly and extracellularly. e-enm.orghaematologica.org Intracellularly, succinate can influence cellular states by inhibiting certain enzymes, while extracellularly, it functions as a ligand for the G protein-coupled receptor 91 (GPR91), now known as Succinate Receptor 1 (SUCNR1), initiating signaling cascades in various tissues. haematologica.orgnih.govuliege.be
Succinate plays a crucial role in the development and function of blood cells, a process known as hematopoiesis. nih.govhaematologica.org This regulation is largely mediated through its receptor, SUCNR1, which is expressed on the surface of hematopoietic progenitor cells (HPCs), specifically human bone marrow CD34+ cells, as well as in erythroid and megakaryocyte cultures. nih.govuliege.beresearchgate.net
Research has demonstrated that succinate stimulates the proliferation of these progenitor cells. nih.govuliege.be This pro-proliferative effect is initiated when succinate binds to SUCNR1, activating a G-protein signaling pathway that is sensitive to pertussis toxin, suggesting the involvement of the Gi/o protein. nih.govnih.gov This activation subsequently stimulates the Erk1/2 MAPK pathway and leads to the accumulation of inositol (B14025) phosphate, both of which are critical for HPC proliferation, differentiation, and survival. nih.govuliege.beresearchgate.net Furthermore, succinate treatment has been shown to protect hematopoietic cells from apoptosis induced by serum deprivation. nih.gov
In vivo studies using mouse models of chemotherapy-induced myelosuppression have provided further evidence of succinate's role. Administration of succinate in these models led to an increase in the levels of hemoglobin, platelets, and neutrophils, indicating its capacity to promote hematopoietic recovery. nih.govuliege.benih.gov
Beyond its receptor-mediated roles, intracellular succinate accumulation can stabilize the hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes. haematologica.orgnih.gov This is highly relevant as HIF-1α is a key regulator of the cell cycle in hematopoietic stem cells (HSCs). haematologica.org Post-translational modification of proteins through succinylation, where a succinyl group is added to a lysine residue, is another mechanism by which succinate can regulate cellular processes in blood cells. nih.govhaematologica.orghaematologica.org
Table 1: Effects of Succinate on Hematopoietic Cells
| Cell Type/Model | Succinate-Mediated Effect | Key Signaling Pathway/Mechanism | Reference |
|---|---|---|---|
| Human Bone Marrow CD34+ Progenitor Cells | Increased proliferation | SUCNR1, Gi/o protein, Erk MAPK, Inositol Phosphate | nih.govuliege.beresearchgate.net |
| Erythroid and Megakaryocyte Cultures | Increased proliferation | SUCNR1, Erk MAPK | nih.govuliege.be |
| Erythroleukemic Cell Line (TF-1) | Increased proliferation, protection from apoptosis | SUCNR1, Erk MAPK | nih.govuliege.be |
| Mouse Model of Myelosuppression | Elevated hemoglobin, platelets, and neutrophils | In vivo hematopoietic recovery | nih.govnih.gov |
Succinate has been identified as a significant regulator of whole-body energy expenditure and metabolic homeostasis, primarily through its action on brown adipose tissue (BAT). e-enm.orgnih.gov Research has uncovered a distinct metabolic pathway where succinate activates non-shivering thermogenesis in brown adipocytes. nih.gov This process is a key mechanism for dissipating energy as heat.
A key finding is that exposure to cold temperatures leads to a substantial and selective accumulation of succinate in the adipose tissue. nih.gov Brown adipocytes possess the ability to sequester circulating succinate, which is then rapidly metabolized. nih.govnih.gov The activation of thermogenesis by succinate is dependent on its oxidation by succinate dehydrogenase (SDH), an enzyme of the TCA cycle and the electron transport chain (ETC Complex II). nih.govnih.gov This oxidation process initiates the production of mitochondrial reactive oxygen species (ROS), which in turn drives thermogenic respiration through uncoupling protein 1 (UCP1). nih.govnih.govresearchgate.net This pathway for thermogenic activation by succinate is independent of the well-established cyclic AMP-protein kinase A signaling pathway typically initiated by adrenergic stimuli. nih.govresearchgate.net
Pharmacological studies in mice have shown that elevating circulating succinate levels can drive UCP1-dependent thermogenesis in BAT. nih.govnih.gov This increased energy expenditure provides robust protection against diet-induced obesity and leads to improved glucose tolerance. nih.govmdpi.com The critical role of UCP1 in this mechanism was confirmed in studies using UCP1 knockout mice, where the beneficial effects of succinate supplementation on weight gain and energy expenditure were lost. nih.gov
Further research using proteomics has revealed that exogenous succinate rapidly alters the expression of numerous proteins in brown adipose tissue, most of which are associated with mitochondrial structure and function. nih.gov This highlights succinate's profound impact on the primary machinery of thermogenesis. Moreover, combining exogenous succinate with the anti-obesity drug liraglutide (B1674861) has been shown to be more effective at promoting body mass reduction in diet-induced obese mice than liraglutide alone. nih.gov Succinate treatment has also been observed to reduce the mass of white adipose tissue, suggesting broader effects on adiposity. nih.gov
Table 2: Research Findings on Succinate's Role in Energy Expenditure
| Research Model | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Mouse Brown Adipocytes | Succinate stimulates robust, concentration-dependent respiration. | SDH-mediated oxidation, ROS production, UCP1-dependent leak respiration. | nih.govnih.govresearchgate.net |
| Mice Exposed to Cold | Selective accumulation of succinate in adipose tissue. | Metabolic signature of thermogenesis activation. | nih.gov |
| Diet-Induced Obese Mice | Succinate supplementation protects against weight gain and improves glucose tolerance. | Activation of UCP1-dependent BAT thermogenesis. | nih.govnih.govmdpi.com |
| UCP1 Knockout Mice | The protective effects of succinate on weight gain and energy expenditure are abolished. | Confirms the essential role of UCP1 in succinate-driven thermogenesis. | nih.gov |
Advanced Materials Science and Biomedical Engineering Applications Research
Biopolymer and Hydrogel Development
The unique properties of butanedioic acid, sodium salt, have positioned it as a key building block in the creation of next-generation biomaterials.
Synthesis and Characterization of Butanedioic Acid-Derived Biodegradable Polymers
Researchers have been actively exploring the synthesis of biodegradable polyesters using butanedioic acid (succinic acid) as a primary monomer. semanticscholar.org These polymers, such as poly(butylene succinate) (PBS), are synthesized through a polycondensation reaction between succinic acid and a diol, like 1,4-butanediol (B3395766) (BDO). mdpi.com The process typically involves a two-step melt polycondensation method, which includes an initial esterification stage followed by a trans-esterification stage under vacuum to achieve a high molecular weight polymer. mdpi.com
The resulting polyesters are characterized by their biodegradability, with degradation products being harmless substances like carbon dioxide and water. cityu.edu.hk The properties of these polymers can be tailored by copolymerization with other dicarboxylic acids, such as adipic acid, which can influence the material's crystallinity, melting point, and degradation rate. researchgate.net For instance, the inclusion of adipic acid has been shown to increase biodegradability. researchgate.net
Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and analysis of melting point and solubility are employed to confirm the successful synthesis and to understand the structure of these polymers. researchgate.netresearchgate.net The thermal properties, including the glass transition temperature and stability, can be enhanced by incorporating other monomers like dimethyl terephthalate. researchgate.net
Hydrogel Formulation and Mechanical Property Optimization for Biomedical Use
Butanedioic acid derivatives are also instrumental in the formulation of hydrogels for biomedical applications. These three-dimensional, water-swollen polymer networks are highly valued for their soft, flexible nature and their ability to mimic living tissue. mdpi.com
Hydrogels based on succinoglycan, a natural polysaccharide, and polyvinyl alcohol (PVA) have been developed, exhibiting pH-responsive drug release capabilities. mdpi.com The mechanical properties of these hydrogels, such as their storage modulus (G′) and loss modulus (G″), can be tuned by altering the concentration of the constituent polymers. mdpi.com For instance, increasing the PVA concentration in PVA/succinoglycan hydrogels leads to a higher storage modulus, indicating a more solid-like behavior. mdpi.com
Furthermore, acrylated PEGylated poly(glycerol succinate) (APPGS) has been synthesized to create hydrogels with enhanced mechanical strength compared to their non-acrylated counterparts. nih.gov Techniques like rheometry and uniaxial tensile testing are used to characterize the mechanical robustness of these hydrogels, which is crucial for their intended biomedical applications. nih.gov The swelling ratio, another important property, indicates the hydrogel's capacity to absorb and retain water. nih.gov
Application in Tissue Engineering Scaffolds and Regenerative Medicine
The biodegradable polymers and hydrogels derived from butanedioic acid are showing great promise in tissue engineering and regenerative medicine. They can be fabricated into porous scaffolds that provide a temporary structure for cells to attach, proliferate, and form new tissue. nih.gov
Poly(butylene succinate) (PBS) is considered a promising material for bone and cartilage repair due to its excellent processability and mechanical properties. cityu.edu.hk Scaffolds made from PBS and its composites, such as those combined with chitosan, have been investigated for their ability to support tissue regeneration. uminho.pt In vivo studies involving the subcutaneous implantation of these scaffolds have shown a normal inflammatory response and progressive tissue integration, including vascularization and collagen deposition over time. uminho.pt
Furthermore, extracellular succinate (B1194679) has been identified as a signaling molecule that can influence stem cell behavior, suggesting a role in regulating pluripotency and cell fate decisions, which is a critical aspect of regenerative medicine. elifesciences.org For instance, it has been shown to trigger the reprogramming of mouse embryonic stem cells. elifesciences.org
Controlled Drug Delivery Systems
The application of butanedioic acid, sodium salt extends to the development of advanced drug delivery systems, addressing challenges such as poor drug solubility and the need for controlled release.
Research into Enhanced Drug Solubility and Formulation Stability
Sodium succinate is utilized in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs. pfanstiehl.com By improving solubility, it facilitates the formulation of drugs for easier administration. pfanstiehl.com This is a significant advantage in the development of various oral and parenteral dosage forms. mdpi.combrieflands.com
Beyond solubility enhancement, sodium succinate also acts as a stabilizing agent, protecting active pharmaceutical ingredients from degradation and thereby extending the shelf-life of the product. pfanstiehl.com It can also function as a buffering agent, helping to maintain a stable pH in pharmaceutical formulations, which is crucial for the efficacy and stability of many drugs. pfanstiehl.comresearchgate.netpharmaexcipients.com Studies have investigated the stability of drugs like hydrocortisone (B1673445) sodium succinate in various storage conditions and container materials, providing valuable data for the preparation of stable formulations. nih.govpda.org
Modulation of Active Pharmaceutical Ingredient Release Profiles.google.comresearchgate.net
Sodium succinate is utilized as a pharmaceutical excipient to modify the release of active pharmaceutical ingredients from solid dosage forms. google.comsjf.edu Its inclusion in hydrophilic matrices can influence the release kinetics of drugs. For instance, in controlled-release compositions, sodium succinate can act as a pH modifier within the formulation. google.com This is particularly useful for weakly basic drugs, where the salt can help maintain a micro-environmental pH that is conducive to consistent drug dissolution and release. acs.org The release of drugs like metoprolol (B1676517) succinate can be modulated by incorporating it into various polymer matrices, where the interplay between the drug salt and the polymer controls the release rate. researchgate.netjapsonline.com The presence of sodium succinate can affect the swelling and erosion of these matrices, thereby controlling the diffusion and release of the active drug over a specified period. researchgate.net
Nanoparticle-Based Delivery Systems (e.g., for Methylprednisolone (B1676475) Sodium Succinate).google.com
Sodium succinate plays a significant role in advanced drug delivery, particularly in the formulation of nanoparticle-based systems. mdpi.commedsci.org A notable example is its use in conjunction with methylprednisolone, as methylprednisolone sodium succinate (MPSS), a water-soluble corticosteroid ester. researchgate.net This form of the drug is often incorporated into polymeric nanoparticles to create targeted and controlled-release delivery systems. researchgate.netnih.gov
Research has focused on developing MPSS-loaded nanoparticles using polymers like polycaprolactone (B3415563) (PCL). researchgate.netresearchgate.net These nanoparticle systems are designed to localize the therapeutic agent at a specific site, such as an injury location, thereby reducing systemic side effects associated with high-dose administration. researchgate.netnih.gov For instance, MPSS-loaded PCL nanoparticles have been embedded in fibrin (B1330869) gels for localized delivery to injured spinal cords. nih.gov The characteristics of these nanoparticles are critical for their function.
Table 1: Characteristics of Methylprednisolone-Loaded Nanoparticles
| Characteristic | Description | Finding |
|---|---|---|
| Drug Form | The form of methylprednisolone used for enhanced water solubility and formulation into nanoparticles. researchgate.net | Methylprednisolone Sodium Succinate (MPSS) researchgate.net |
| Polymer Matrix | The biodegradable polymer used to encapsulate the drug. | Polycaprolactone (PCL) researchgate.net |
| Delivery System | A combined system for localization and sustained release at the target site. nih.gov | Nanoparticle-gel combination nih.gov |
| Particle Size | The size of the formulated nanoparticles, crucial for cellular uptake and biodistribution. | 186 nm mdpi.com |
| Drug Loading (%) | The percentage of the drug by weight within the nanoparticles. | 2.9% mdpi.com |
These nanoparticle systems have shown the ability to provide sustained release of the drug, which is crucial for managing inflammatory conditions and promoting tissue repair. mdpi.commdpi.com The development of such systems represents a significant advancement in precision medicine, allowing for targeted therapy with potentially improved efficacy and safety profiles. medsci.org
Research into Industrial Chemical Building Blocks and Specialty Chemicals
Butanedioic acid, sodium salt is a key platform chemical for the synthesis of a variety of valuable industrial chemicals. nih.gov
Synthesis of Derived Chemicals (e.g., 1,4-Butanediol, Tetrahydrofuran, Pyrrolidone, Adipic Acid).nih.gov
Sodium succinate serves as a precursor for several important industrial chemicals:
1,4-Butanediol (BDO): BDO can be synthesized from succinate derivatives. One route involves the esterification of succinic acid to form dialkyl succinates, such as dimethyl succinate (DMS), followed by hydrogenation. rsc.orggoogle.com This process can yield BDO, which is a key monomer for producing biodegradable plastics like poly(butylene succinate) (PBS). rsc.orgacs.org Another method involves the direct reduction of a succinate, such as diethyl succinate, using sodium in ethanol (B145695). prepchem.com Bio-based routes are also being developed where microorganisms are engineered to convert succinate into BDO. google.com
Tetrahydrofuran (THF): THF is another significant chemical that can be derived from succinate. The production of THF often occurs alongside BDO during the hydrogenation of succinic acid derivatives. google.comresearchgate.net The reaction conditions can be adjusted to favor the formation of THF over BDO. eschemy.com For example, the catalytic hydrogenation of maleic anhydride (B1165640), which can be derived from benzene (B151609) or butane, is a common industrial route that proceeds via a succinate intermediate to produce THF and BDO. eschemy.com
Pyrrolidone: Pyrrolidones, including 2-pyrrolidone and N-methylpyrrolidone, can be synthesized from succinate. The process can involve the reaction of a succinate precursor with ammonia (B1221849) or methylamine. google.com Bio-based succinic acid is being explored as a sustainable starting material for producing gamma-butyrolactone (B3396035) (GBL), which is a direct precursor to pyrrolidones. google.com
Adipic Acid: While less direct, pathways to produce adipic acid from succinate are subjects of research. One conceptual approach involves the elongation of succinic acid with acetyl-CoA to form intermediates that can be converted to adipic acid. sjtu.edu.cnnih.gov Adipic acid is a crucial monomer for the production of nylon 6,6. nih.gov
Development of Surfactants and Ion Chelators from Sodium Succinate.
Sodium succinate and its derivatives are utilized in the development of surfactants and chelating agents.
Surfactants: Succinate-based surfactants are known for their excellent wetting and penetrating properties. google.com These anionic surfactants, such as sodium dialkyl succinate sulfonate, are used in various industries, including papermaking, due to their ability to lower surface tension effectively. google.com The structure of these surfactants can be modified to adjust their hydrophilic and lipophilic properties to meet specific application needs. google.comontosight.ai Research has also explored the synthesis of novel surfactants from succinic acid, such as sodium lauryl succinate, for use in personal care formulations, noting their mildness and good foaming properties. researchgate.net
Ion Chelators: Sodium succinate can act as a chelating agent, forming complexes with metal ions. nih.gov This property is beneficial in various applications, from industrial processes to biological systems. In a study on preventing free radical formation in bleaching systems, a mixture containing sodium succinate was found to reduce hydroxyl radical formation by chelating metal ions like copper. nih.gov Research has also investigated sodium succinate as a corrosion inhibitor for carbon steel, where it forms a protective film by complexing with ferrous ions on the metal surface. nih.gov Its ability to chelate ferrous iron has also been noted to affect biological processes like natural transformation in certain bacteria. coloradocollege.edu Furthermore, sodium succinate has been explored as an electrolyte additive in zinc-ion batteries, where its ions adsorb on the zinc electrode to suppress dendrite formation and side reactions. rsc.org
Role in Coatings, Adhesives, and Plastics Research.rsc.org
The derivatives of sodium succinate are integral to research and development in the polymer industry.
Plastics: A primary application is in the production of biodegradable polymers, most notably poly(butylene succinate) (PBS). researchgate.netmatec-conferences.org PBS is synthesized from succinic acid (or its esters) and 1,4-butanediol, both of which can be derived from sodium succinate. rsc.orgmatec-conferences.org PBS is valued for its mechanical properties, which are similar to polyethylene, and its excellent processability. researchgate.netnih.gov It is used in applications such as packaging films, agricultural mulch films, and disposable cutlery. matec-conferences.org
Coatings and Adhesives: The derivatives of succinic acid are also investigated for use in coatings and adhesives. The properties of polymers like PBS make them suitable for certain coating applications. techscience.com Additionally, surfactants derived from sodium succinate are used in coating formulations for the papermaking industry to improve surface properties. google.com
Analytical Methodologies and Advanced Characterization Techniques
Chromatographic Separations and Quantitation
Chromatographic techniques are fundamental for the separation, identification, and quantification of sodium succinate (B1194679) and its derivatives in various matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a premier technique for the analysis of sodium succinate, offering high resolution and sensitivity. The development of a robust HPLC method involves careful optimization of several parameters to achieve the desired separation.
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized method for the analysis of sodium succinate and its various derivatives, such as hydrocortisone (B1673445) sodium succinate and solifenacin succinate. ijnrd.orgakjournals.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For compounds like succinic acid, separation occurs via a reverse-phase mechanism. sielc.com
A mixed-mode chromatographic approach has also been developed that combines reverse-phase and cation-exchange mechanisms. This allows for the simultaneous retention and separation of both the succinate anion and the sodium cation on a single column, such as a Primesep 100. sielc.com In this system, succinic acid is retained by the reverse-phase mechanism, while sodium is retained by the cation-exchange mechanism. sielc.com This dual separation capability is advantageous for the comprehensive analysis of salt forms of dicarboxylic acids. sielc.com
The selection of an appropriate column and the optimization of the mobile phase are critical for achieving effective separation in the HPLC analysis of sodium succinate.
Column Selection: The choice of the stationary phase is a pivotal decision in method development. linklab.gr For the analysis of polar compounds like organic acids, low-carbon octadecylsilyl (ODS) columns (C18) are often employed. scioninstruments.comhitachi-hightech.com These columns reduce the hydrophobicity of the silica surface, enabling stable analysis even with highly aqueous mobile phases. scioninstruments.comhitachi-hightech.com Other columns used for succinate derivatives include HiQSil C8 and Oyster BDS C8. ijnrd.orgakjournals.com For mixed-mode separations of sodium and succinate, specialized columns like the Primesep 100 are utilized. sielc.com Column dimensions, including length and internal diameter, as well as particle size, are also key factors. Shorter columns can provide faster analyses, while longer columns offer greater resolution. linklab.grlabmal.com Smaller particle sizes generally lead to higher efficiency but also result in higher backpressure. linklab.groonops.eu
Mobile Phase Optimization: The mobile phase composition, including its polarity, pH, and the presence of additives, significantly influences the separation process. phenomenex.com For the analysis of succinate and its derivatives, mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol. ijnrd.orgakjournals.com
The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the acidic analytes. For instance, a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) buffer with the pH adjusted to 3.0 has been used effectively. akjournals.com Another example is a mobile phase consisting of a phosphate buffer at pH 4 mixed with acetonitrile. ijnrd.org The ratio of the buffer to the organic solvent is carefully adjusted to optimize retention times and peak resolution. mastelf.com For example, a mobile phase of phosphate buffer and ACN in a 30:70 v/v ratio has been used for hydrocortisone sodium succinate. ijnrd.org
| Analyte | Column Type | Mobile Phase Composition | Reference |
|---|---|---|---|
| Hydrocortisone Sodium Succinate | HiQSil C8 (250mm x 4.6 mm, 5μm) | Phosphate Buffer (pH 4) : Acetonitrile (30:70 v/v) | ijnrd.org |
| Solifenacin Succinate | Oyster BDS C8 (250 mm x 4.6 mm, 5 μm) | 10 mM Ammonium Formate Buffer (pH 3) : Acetonitrile : Methanol (52.5:37.5:10 v/v/v) | akjournals.com |
| Sodium Succinate (Succinic Acid & Sodium) | Primesep 100 | Water/MeCN/H3PO4 | sielc.com |
| Succinic Acid (and other organic acids) | HITACHI LaChrom C18-AQ (5 µm) (4.6 mm I.D. x 250 mm) | 1mmol/L H2SO4+ 8 mmol/L Na2SO4 (pH 2.8) | hitachi-hightech.com |
The choice of detector is crucial for the sensitive and accurate quantification of sodium succinate.
UV Detection: Ultraviolet (UV) detection is commonly used for succinate derivatives that contain a chromophore. For example, hydrocortisone sodium succinate can be quantified at 242 nm. ijnrd.org The carboxyl groups of organic acids themselves allow for UV detection at low wavelengths, typically around 210 nm. scioninstruments.comhitachi-hightech.com However, the sensitivity of UV detection for compounds lacking a strong chromophore, like the succinate ion itself, can be limited.
Evaporative Light Scattering Detection (ELSD): For non-UV active and non-volatile compounds, Evaporative Light Scattering Detection (ELSD) is an excellent alternative. sielc.comsielc.com ELSD is a universal detector that is not dependent on the optical properties of the analyte. quercus.be The process involves nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. labmanager.com This makes ELSD particularly suitable for the direct analysis of sodium succinate. sielc.com It is compatible with gradient elution, which is an advantage over refractive index detectors. quercus.be
Sensitivity Enhancements: Several strategies can be employed to enhance the sensitivity of HPLC methods. Optimizing the mobile phase by using high-purity solvents and additives can reduce background noise. chromatographyonline.com Adjusting the column's internal diameter can also increase sensitivity when sample amounts are limited. linklab.gr For mass spectrometry (MS) detection, which offers inherent high sensitivity and selectivity, chemical derivatization can be used to improve the ionization efficiency of organic acids. creative-proteomics.com
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. mastelf.com Validation is performed according to guidelines from the International Conference on Harmonization (ICH). ijnrd.orgijpsr.com
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. mastelf.com It is typically assessed by analyzing a series of standards over a specified range. A good linear relationship is indicated by a correlation coefficient (r²) close to 0.999. akjournals.comtnsroindia.org.in
Precision: Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. altabrisagroup.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mastelf.com For many applications, a %RSD of less than 2% is considered acceptable. mastelf.comaltabrisagroup.com
Accuracy: Accuracy is the measure of how close the experimental value is to the true value. altabrisagroup.com It is often determined through recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. The percentage of recovery is then calculated. ijnrd.org
Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. ijnrd.org It provides an indication of the method's reliability during normal usage. chromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. altabrisagroup.com The LOQ is the lowest concentration that can be reliably quantified with a specified level of precision and accuracy. altabrisagroup.com These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. altabrisagroup.comsepscience.com
| Parameter | Analyte | Finding | Reference |
|---|---|---|---|
| Linearity (Range) | Hydrocortisone Sodium Succinate | 5-30 μg/ml (r² = 0.9914) | ijnrd.org |
| Linearity (Range) | Solifenacin Succinate | 2–100 µg mL−1 (r² = 0.9999) | akjournals.com |
| Precision (%RSD) | Hydrocortisone Sodium Succinate | Intraday and interday variation studies conducted. | ijnrd.org |
| Accuracy (% Recovery) | Hydrocortisone Sodium Succinate | Recovery studies performed at 50%, 100%, and 150% levels. | ijnrd.org |
| LOD | Hydrocortisone Sodium Succinate | 0.37 μg/ml | ijnrd.org |
| LOQ | Hydrocortisone Sodium Succinate | 1.13 μg/ml | ijnrd.org |
| LOD | Solifenacin Succinate | 0.07 μg mL−1 | akjournals.com |
| LOQ | Solifenacin Succinate | 0.21 μg mL−1 | akjournals.com |
High-Performance Thin-Layer Chromatography (HPTLC) Investigations
HPTLC is a sophisticated form of thin-layer chromatography that provides improved separation efficiency, better resolution, and lower detection limits. jetir.orgwikipedia.org It is a powerful tool for the quantitative analysis of compounds in various samples. nih.gov
For the analysis of succinate derivatives like hydrocortisone sodium succinate, an HPTLC method has been developed and validated. jetir.org The separation is typically performed on pre-coated silica gel 60 GF254 plates. jetir.org A suitable mobile phase, for instance, ethyl acetate (B1210297): methanol (8.5:1.5 v/v), is used to develop the plate. jetir.org Detection of the separated bands is carried out using a densitometer at a specific wavelength, such as 242 nm for hydrocortisone sodium succinate. jetir.org
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are fundamental in the structural analysis of chemical compounds, providing detailed information about molecular structure, functional groups, and the chemical environment of atoms. For butanedioic acid, sodium salt (sodium succinate), methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for its characterization.
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. arcjournals.org The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. vscht.cz For sodium succinate, the IR spectrum is characterized by the prominent absorption bands of the carboxylate group (COO⁻), which replaces the carboxylic acid (COOH) group of butanedioic acid upon salt formation.
The conversion of the carboxylic acid to its sodium salt results in significant changes in the IR spectrum. The broad O-H stretching band characteristic of the carboxylic acid dimer (typically found around 2500-3300 cm⁻¹) disappears. In its place, strong absorption bands corresponding to the carboxylate anion appear. The most notable of these are the asymmetric and symmetric stretching vibrations of the C=O bonds within the carboxylate group. researchgate.net
Key diagnostic peaks in the IR spectrum of sodium succinate include:
Asymmetric COO⁻ Stretching: A strong absorption band is typically observed in the region of 1550-1610 cm⁻¹. This high-intensity band is one of the most characteristic features of a carboxylate salt.
Symmetric COO⁻ Stretching: Another strong band appears in the 1400-1450 cm⁻¹ region, corresponding to the symmetric stretching of the carboxylate group.
C-H Stretching: The stretching vibrations of the methylene (CH₂) groups are found just below 3000 cm⁻¹.
These characteristic absorptions allow for the unambiguous identification of the carboxylate salt and provide confirmation of the molecular structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Carboxylate (COO⁻) Stretch | 1550 - 1610 | Strong |
| Symmetric Carboxylate (COO⁻) Stretch | 1400 - 1450 | Strong |
| C-H Stretch (Methylene) | < 3000 | Medium |
| C-H Bending / C-C Stretch | < 1500 (Fingerprint Region) | Medium to Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. core.ac.uk It provides detailed information about the connectivity and chemical environment of individual atoms. Both ¹H (proton) and ¹³C NMR are used to characterize sodium succinate.
¹H NMR Spectroscopy: The structure of the succinate dianion is symmetrical: ⁻OOC-CH₂-CH₂-COO⁻. Due to this symmetry, the four protons on the two central methylene (CH₂) groups are chemically equivalent. Consequently, the ¹H NMR spectrum of sodium succinate in a solvent like D₂O is very simple, showing a single, sharp signal. chemicalbook.com This peak typically appears as a singlet around δ 2.4-2.6 ppm. researchgate.net The exact chemical shift can be influenced by factors such as solvent, concentration, and pH.
¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum of sodium succinate reflects the molecule's symmetry. It exhibits two distinct signals:
A signal for the two equivalent methylene carbons (-CH₂-).
A signal for the two equivalent carboxylate carbons (-COO⁻).
The carboxylate carbons are significantly deshielded and appear downfield at a chemical shift of approximately δ 180 ppm. The methylene carbons resonate further upfield. The simplicity of both the ¹H and ¹³C NMR spectra serves as a clear confirmation of the symmetrical structure of the succinate anion. youtube.com
| Nucleus | Group | Typical Chemical Shift (δ) in D₂O | Multiplicity |
| ¹H | -CH₂- | ~2.5 ppm chemicalbook.comresearchgate.net | Singlet |
| ¹³C | -COO⁻ | ~180 ppm | Singlet |
| ¹³C | -CH₂- | ~35 ppm | Singlet |
Thermal Analysis Techniques in Material Science
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing materials, including salts like sodium succinate.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. intertek.com This allows for the determination of transition temperatures and enthalpies associated with physical and chemical changes such as melting, crystallization, and decomposition. mdpi.com
For sodium succinate, DSC analysis reveals its thermal stability and decomposition behavior. Unlike its parent, succinic acid, which melts and then evaporates, anhydrous sodium succinate does not exhibit a distinct melting point before decomposition. researchgate.net When heated in an inert atmosphere, such as nitrogen, sodium succinate is stable up to high temperatures. The thermal decomposition eventually occurs, leading to the formation of sodium carbonate as a final residue, often along with some carbonaceous material. researchgate.netredalyc.org This decomposition process is an endothermic event that can be clearly observed on a DSC thermogram. The precise temperature of decomposition can be influenced by factors like the heating rate. mdpi.com
DSC is also a valuable tool for assessing the purity of a sample and studying its phase behavior, including the identification of different polymorphic or hydrated forms. researchgate.net
| Thermal Event | Atmosphere | Observation | Final Residue |
| Decomposition | Nitrogen (N₂) | Endothermic process at high temperature | Sodium Carbonate researchgate.net |
Molecular Weight Distribution Analysis for Polymeric Forms
While sodium succinate itself is a small molecule, butanedioic acid is a key building block (monomer) for the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS). The properties of these polymers are critically dependent on their molecular weight and molecular weight distribution (MWD). polymersolutions.com
The most common technique for determining the MWD of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) . mtoz-biolabs.com This method separates polymer molecules based on their hydrodynamic volume in solution. polymersolutions.com
The GPC/SEC process involves:
Dissolving the polymer sample in a suitable solvent.
Passing the solution through a column packed with a porous gel.
Larger polymer chains cannot enter the pores as easily and thus elute from the column more quickly. Smaller chains travel a longer path through the pores and elute later.
A detector measures the concentration of the polymer as it elutes, generating a chromatogram from which the MWD can be calculated.
Environmental Impact and Sustainability Research
Environmental Fate and Behavior Studies
The environmental journey of sodium succinate (B1194679) is largely dictated by its high water solubility and its susceptibility to biological degradation. Once released into the environment, its primary destination is the water compartment, with minimal partitioning to other environmental spheres. oecd.org
Sodium succinate is considered to be readily biodegradable. oecd.org In aquatic environments, microorganisms utilize it as a carbon source, breaking it down through enzymatic hydrolysis of its ester bonds. mdpi.com This process cleaves the molecule into smaller components, such as oligomers and dimers, and ultimately into succinic acid and 1,4-butanediol (B3395766) monomers. mdpi.com These monomers can then enter the central carbon metabolism of the microorganisms. mdpi.com Studies have demonstrated significant degradation, with observations of 64-78% of Biochemical Oxygen Demand (BOD) and 100% removal by High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) analysis after 14 days under aerobic conditions. oecd.org
The degradation process involves various enzymes, including lipases and cutinases, which are known to catalyze the hydrolytic cleavage of the ester bonds in succinate-based polyesters. mdpi.com The efficiency of this biodegradation can be influenced by the presence of other carbon sources. For instance, the presence of additional carbon sources like acetate (B1210297) and glucose can decrease the degradation rate of sodium benzoate, a related compound, suggesting competitive inhibition of the metabolic pathways. frontiersin.org
Given its high water solubility of over 100 g/L at 25°C and low octanol-water partition coefficient (Log Pow < -0.59), sodium succinate is not expected to persist in the environment. oecd.org In aquatic systems, it is unlikely to partition significantly to sediment. oecd.org A fugacity model (Mackay level III) indicates that if released into water, 99.6% of the chemical is expected to remain in the water phase, with only 0.4% partitioning to sediment. oecd.org
While specific studies on its persistence in soil are limited, its ready biodegradability suggests a short half-life in this compartment as well. oecd.org The chemical's stability in water is high, with no abiotic degradation observed at pH levels of 4, 7, and 9 at 50°C over 5 days. oecd.org However, in the atmosphere, it can be degraded by photochemically induced hydroxyl radicals, with a calculated half-life of 360 hours. oecd.org
The potential for butanedioic acid, sodium salt to bioaccumulate in organisms is considered to be low. oecd.orglifelinecelltech.com This assessment is primarily based on its low estimated Log Pow of less than -0.59, which indicates a preference for water over fatty tissues. oecd.org A low Bio-Concentration Factor (BCF) is therefore anticipated. oecd.org This characteristic, combined with its ready biodegradability, minimizes the risk of it accumulating in the food chain. oecd.org
Succinic acid, the parent acid of sodium succinate, plays a role in atmospheric processes through its interaction with mineral dust and aerosols. uiowa.eduresearchgate.net It has been identified as a component of secondary organic aerosols. researchgate.net Studies have shown that coatings of succinic acid on mineral dust particles, such as Arizona Test Dust, can influence their ice nucleation properties. copernicus.orgtropos.de Specifically, such coatings can lead to particle surface modifications that lower the efficiency of ice nucleation. copernicus.org This interaction is crucial for understanding cloud formation and climate processes. uiowa.edu The presence of succinic acid in atmospheric aerosols can affect their size, physical state, and reactivity. uiowa.edu
Ecotoxicological Investigations
Ecotoxicity studies on sodium succinate have been conducted across various trophic levels, primarily using the hexahydrate form of the compound due to its stability. The results are typically expressed in terms of the anhydrous form. oecd.org
Aquatic Invertebrates: For the freshwater crustacean Daphnia magna, the acute toxicity is low. A 48-hour study determined the EC0 (the concentration at which no effect is observed) to be 997 mg/L and the EC50 (the concentration causing an effect in 50% of the population) to be greater than 997 mg/L. oecd.org Chronic toxicity studies on Daphnia magna over 21 days showed an EC50 for reproduction of more than 95.2 mg/L and a No-Observed-Effect-Concentration (NOEC) for reproduction of 95.2 mg/L. oecd.org
Fish: Acute toxicity tests on the fish species Oryzias latipes (Japanese medaka) over 96 hours resulted in a LC0 (lethal concentration for 0% of the population) of 47.0 mg/L and an LC50 greater than 95.4 mg/L. oecd.org Another study reported a very low acute toxicity in zebrafish (Danio rerio) embryos, with a 48-hour EC50 of 24,585 mg/L. researchgate.net
Algae: In an algal growth inhibition test with Selenastrum capricornutum (now known as Raphidocelis subcapitata), the 72-hour ErC50 (concentration causing a 50% reduction in growth rate) and EbC50 (concentration causing a 50% reduction in biomass) were both greater than 998 mg/L. oecd.org The chronic toxicity, represented by the 72-hour NOEC for both growth rate and biomass, was 998 mg/L. oecd.org
These findings collectively indicate that butanedioic acid, sodium salt possesses a low hazard potential for aquatic organisms. oecd.org
Interactive Data Table: Ecotoxicity of Butanedioic Acid, Sodium Salt
| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Crustacea) | Acute | 48 hours | EC0 | 997 | oecd.org |
| Daphnia magna (Crustacea) | Acute | 48 hours | EC50 | > 997 | oecd.org |
| Daphnia magna (Crustacea) | Chronic | 21 days | EC50 (Reproduction) | > 95.2 | oecd.org |
| Daphnia magna (Crustacea) | Chronic | 21 days | NOEC (Reproduction) | 95.2 | oecd.org |
| Oryzias latipes (Fish) | Acute | 96 hours | LC0 | 47.0 | oecd.org |
| Oryzias latipes (Fish) | Acute | 96 hours | LC50 | > 95.4 | oecd.org |
| Danio rerio (Fish) | Acute | 48 hours | EC50 (Embryo) | 24,585 | researchgate.net |
| Raphidocelis subcapitata (Algae) | Acute | 72 hours | ErC50 | > 998 | oecd.org |
| Raphidocelis subcapitata (Algae) | Acute | 72 hours | EbC50 | > 998 | oecd.org |
| Raphidocelis subcapitata (Algae) | Chronic | 72 hours | NOEC (Growth Rate) | 998 | oecd.org |
| Raphidocelis subcapitata (Algae) | Chronic | 72 hours | NOEC (Biomass) | 998 | oecd.org |
Green Production and Waste Management Strategies for Butanedioic Acid, Sodium Salt
The environmental footprint and sustainability of chemical production are of increasing importance. For butanedioic acid, sodium salt (sodium succinate), and its derivatives, significant research has focused on green production methods and effective waste management strategies. These efforts aim to create a circular economy for succinate-based materials, reducing reliance on fossil fuels and minimizing environmental impact.
Life Cycle Assessment for Bio-based Succinate Production
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. researchgate.net For bio-based succinic acid, LCA studies provide critical insights into its environmental performance compared to traditional petrochemical production routes.
Research indicates that the production of bio-succinic acid (bio-SA) from biomass has the potential to replace certain petrochemicals, mitigate climate change through carbon dioxide capture, and manage waste streams more effectively. rsc.org However, the term "bio-based" does not automatically mean "environmentally friendly," making LCA crucial for identifying environmental hotspots in the production process, which can include eutrophication, acidification, land use, and water depletion. researchgate.net
Key findings from various LCA studies reveal:
Feedstock Influence: The choice of feedstock significantly impacts the environmental profile. Studies have evaluated multiple feedstocks, including first-generation (glucose), second-generation (corn stover, waste bread), and third-generation (seaweed, glycerol) sources. rsc.orgresearchgate.net Glycerol (B35011) and corn stover have been identified as highly promising feedstocks, with bio-SA selling prices estimated at 1.9 USD/kg and 2.0 USD/kg, respectively. rsc.org
Energy Consumption: The most significant environmental impacts in bio-SA production are often linked to electricity use and heat generation during the fermentation and purification stages. researchgate.net Energy integration within biorefinery concepts is a key factor for achieving economic viability and lower environmental impacts. rsc.org
Global Warming Potential (GWP): Bio-SA production generally demonstrates a lower carbon footprint than its fossil-based equivalent. researchgate.net However, the exact GWP varies based on the feedstock and production technology. For instance, one cradle-to-gate LCA of bio-SA from sugarcane bagasse calculated a GWP of 1.39 kg CO2 eq/kg. researchgate.net Another study using dextrose from sorghum grain reported a GWP of 0.87 kg CO2 eq/kg. researchgate.net The production of polybutylene succinate (PBS) from food waste has a GWP of approximately 5.88 kg CO2-eq per kg of PBS. nih.gov
Table 1: Comparative Global Warming Potential (GWP) in Bio-Succinic Acid Production
| Feedstock/Product | GWP (kg CO2 eq / kg product) | Reference Study Highlights | Citation |
|---|---|---|---|
| Bio-SA from Sorghum Dextrose | 0.87 | Lower GWP value noted in a comparative analysis. | researchgate.net |
| Bio-SA from Sugarcane Bagasse | 1.39 | Cradle-to-gate assessment considering agricultural residue. | researchgate.net |
| Polybutylene Succinate (PBS) from Food Waste | 5.88 | LCA based on using food waste as the primary feedstock. | nih.gov |
| Hybrid PBS (Bio-SA and Petroleum-BDO) | -35% vs Baseline | Showed a 35% reduction in GWP compared to a baseline composite. | core.ac.uk |
Minimization of By-product Formation in Fermentation and Synthesis
The formation of these by-products is often linked to the cell's need to maintain a redox balance (NAD+/NADH ratio) during metabolism. nih.govmdpi.com For every mole of succinate produced, two moles of NADH are required, but glycolysis only yields two moles of NADH per mole of glucose, creating a deficit that is often balanced by producing other compounds like formate (B1220265) and acetate. mdpi.com
Strategies to minimize by-product formation are focused on two main areas:
Upstream Process Optimization (Metabolic Engineering):
Strain Modification: Genetic engineering of microorganisms like Escherichia coli, Actinobacillus succinogenes, and Mannheimia succiniciproducens is a primary strategy. cetjournal.itjmb.or.kr This involves deleting genes responsible for by-product pathways to redirect the carbon flux towards succinate production. nih.gov
Fermentation Control: Optimizing fermentation conditions is critical. Controlling the pH, temperature, and redox potential can shift the metabolic flux towards the reverse TCA cycle, favoring succinate production over by-products. mdpi.comup.ac.za For instance, operating with "resting cells" (where cell duplication is disabled) has been shown to dramatically reduce by-product formation compared to using growing cells. researchgate.net
Downstream Process Optimization (Purification):
Advanced Separation Techniques: Since by-products are unavoidable to some extent, efficient purification is essential to achieve the >90% purity required for commercial applications like biopolymer production. cetjournal.it Key technologies include direct crystallization, reactive extraction, electrodialysis, and chromatography with anionic exchange resins. cetjournal.itbangor.ac.ukresearchgate.netmdpi.com
Process Integration: Combining different purification steps can enhance efficiency. Direct crystallization coupled with cation-exchange resins has achieved purities higher than 99%, with no detectable acetic acid after re-crystallization. bangor.ac.ukresearchgate.net
Table 2: Strategies for By-product Minimization in Succinate Production
| Strategy | Description | Key Findings / Effectiveness | Citation |
|---|---|---|---|
| Metabolic Engineering | Deletion of genes responsible for pathways leading to by-products such as lactate (B86563), formate, and acetate. | Redirects carbon flux to strengthen the target product pathway and improve succinate yield. | cetjournal.itnih.gov |
| Control of Redox Potential | Optimizing the redox environment in the fermenter to increase the availability of reducing power (NADH). | Increases the ratio of succinate to by-products and enhances substrate consumption. | mdpi.comup.ac.za |
| Use of Resting Cells | Utilizing non-growing cells for fermentation. | Significantly reduces by-product formation; a study achieved a selectivity of 0.78 g/g with resting cells. | researchgate.net |
| Reactive Extraction | Using amines in an organic solvent to selectively extract succinic acid from the broth. | Can lead to crystal purities of approximately 98.5%. | bangor.ac.ukresearchgate.net |
| Direct Crystallization | Precipitating succinic acid at low temperatures and specific pH, often coupled with other methods. | Achieved 70% yield and 95% purity in one study, and >99% purity when coupled with ion-exchange resins. | bangor.ac.ukmdpi.com |
Sustainable Disposal and Recycling Research for Succinate-Containing Materials
The primary application of bio-succinic acid in sustainable materials is the production of polybutylene succinate (PBS), a biodegradable polymer. mdpi.comrsc.org The sustainability of PBS is enhanced by its various end-of-life options, which go beyond simple disposal.
Biodegradation: PBS is designed to be biodegradable and compostable in soil, water, and industrial composting facilities. nih.govnumberanalytics.commdpi.com Studies have shown that while pure PBS degrades slowly (e.g., ~4.5-7% mass loss after 70-90 days in compost), the process can be significantly accelerated by creating biocomposites with natural fillers like wheat bran. nih.govmdpi.com The biodegradation process involves hydrolysis of the polymer chains, breaking them down into water and carbon dioxide. mdpi.com Research using stable carbon isotope labeling has confirmed extensive mineralization of PBS in soil, with 65% of the polymer's carbon converted to CO2 over 425 days. ethz.ch
Mechanical Recycling: Research has demonstrated that PBS materials can be identified and separated from mixed plastic waste streams using near-infrared spectroscopy. fraunhofer.de Once sorted, the PBS can be ground into granulate and compounded to produce recycled material. While multiple recycling cycles can cause some degradation, this can be offset by using appropriate stabilizers, making mechanical recycling a viable path to a circular plastics economy. fraunhofer.de
Chemical Recycling: This approach breaks the polymer down into its constituent monomers, succinic acid and 1,4-butanediol, which can then be used to produce new virgin-quality PBS. acs.org
Alkaline Hydrolysis: A simple and effective method involves treating PBS with sodium hydroxide (B78521) (NaOH) at elevated temperatures. Under optimized conditions (140°C for 4 hours), a depolymerization effect of 97.3% can be achieved, with the recovered monomers reaching purities over 90%. acs.org
Enzymatic/Electrochemical Processes: A novel concept couples the enzymatic hydrolysis of PBS into its monomers with a subsequent electrochemical step that converts the succinic acid into ethene, a valuable gaseous product that is easily separated. nih.gov
Upcycling: An emerging strategy involves converting low-molecular-weight PBS, which may result from degradation or recycling residues, into more valuable materials. One such route is vitrimerization, which transforms the conventional thermoplastic into a vitrimer—a class of polymer that combines the properties of thermoplastics and thermosets, offering reprocessability and enhanced durability. acs.org
Table 3: End-of-Life Options for Polybutylene Succinate (PBS)
| Method | Process Description | Outcome / Products | Key Findings | Citation |
|---|---|---|---|---|
| Biodegradation / Composting | Microbial breakdown of the polymer in soil or compost. | Water, Carbon Dioxide, Biomass | Process is accelerated by natural fillers; up to 86% mass loss in 90 days for PBS/wheat bran composite. | mdpi.com |
| Mechanical Recycling | Sorting, grinding, and re-compounding the plastic. | Recycled PBS pellets for new products. | Feasible with near-infrared sorting; stabilizers can mitigate degradation from multiple cycles. | fraunhofer.de |
| Chemical Recycling (Alkaline Hydrolysis) | Depolymerization using NaOH at 140°C. | Succinic acid and 1,4-butanediol monomers. | Achieves >97% depolymerization with >90% monomer purity. | acs.org |
| Chemical Recycling (Enzymatic/Electrochemical) | Enzymatic hydrolysis followed by electrochemical conversion of succinic acid. | Ethene, Hydrogen, and 1,4-butanediol. | A promising concept that avoids costly purification steps. | nih.gov |
| Upcycling (Vitrimerization) | Transforming low molecular weight PBS into a cross-linked vitrimer. | PBS vitrimers with enhanced properties. | An efficient solution for valorizing degraded or recycled PBS waste. | acs.org |
Role in Carbon Dioxide Emission Reduction (CO2 Fixation)
A significant environmental advantage of producing succinic acid via fermentation is its ability to act as a carbon sink. The production of bio-succinic acid is a CO2-utilizing process, contributing directly to carbon emission reduction goals. mdpi.comfrontiersin.org
The primary metabolic route for succinate production in many engineered microorganisms is the reductive tricarboxylic acid (rTCA) pathway. In this anaerobic pathway, the synthesis of one mole of succinic acid can theoretically fix one mole of carbon dioxide. mdpi.com This translates to a theoretical fixation of 0.373 grams of CO2 for every gram of succinic acid produced. frontiersin.org
However, the efficiency of CO2 utilization in industrial-scale fermentation can be low due to the poor solubility of CO2 gas in the fermentation medium. mdpi.commdpi.com This leads to a significant portion of the supplied CO2 overflowing without being captured by the microorganisms. mdpi.com Consequently, extensive research is focused on enhancing the CO2 fixation rate.
Table 4: Research Strategies to Enhance CO2 Fixation in Succinate Production
| Strategy | Mechanism | Reported Improvement | Citation |
|---|---|---|---|
| Metabolic Engineering | Overexpression of CO2-fixing enzymes like phosphoenolpyruvate (B93156) carboxykinase (PCK) and pyruvate (B1213749) carboxylase (PYC). | Overexpression of PCK in one E. coli strain led to a 6.5-fold increase in succinic acid production. | mdpi.comnih.gov |
| Increased CO2 Partial Pressure | Operating the fermenter under high-pressure CO2 conditions to increase its solubility. | Increasing pressure from 0.6 to 2 bar more than doubled the CO2 fixation rate (from 0.0783 to 0.172 g/L/h). | frontiersin.org |
| CO2 Micro-Nano Bubbles (MNBs) | Aerating the fermenter with MNBs, which have a larger surface area and higher solubility than normal bubbles. | CO2 utilization was 129.69% higher than with standard bubble aeration in one study. | mdpi.com |
| Biogas Upgrading | Using raw biogas as the CO2 source for fermentation. | Simultaneously produced succinic acid and upgraded biogas to >95% methane (B114726) purity. | acs.org |
| RuBisCO Pathway Engineering | Engineering E. coli with the RuBisCO pathway to create a more efficient carbon fixation route. | This strategy has a theoretical CO2 fixation capacity 1.5 times greater than the conventional pathway. | nih.gov |
These strategies not only improve the yield and economic feasibility of bio-succinate production but also enhance its role as a green chemical that actively contributes to a circular carbon economy by converting a greenhouse gas into a valuable platform chemical. frontiersin.orgmdpi.com
Toxicological Considerations and Safety Research Non Clinical Focus
Mechanisms of Irritation: Skin, Eye, and Respiratory System
Butanedioic acid, sodium salt is recognized as an irritant to the skin, eyes, and respiratory system. fishersci.combyu.edu While detailed mechanistic studies are limited, the irritant effects are generally attributed to its chemical properties and interaction with biological tissues.
Skin Irritation: Safety Data Sheets (SDS) consistently classify the compound as a skin irritant. fishersci.comfishersci.com The mechanism of skin irritation likely involves the disruption of the skin barrier, leading to an inflammatory response. This can manifest as redness, edema, dryness, and desquamation. drirenaeris.com In vitro studies using human epidermis models are a common approach to assess the dermal irritation potential of chemical substances. drirenaeris.com
Eye Irritation: Direct contact with butanedioic acid, sodium salt can cause serious eye irritation. fishersci.comfishersci.com The mechanism is believed to involve direct damage to the corneal and conjunctival epithelium. industrialchemicals.gov.au In severe cases, chemical burns can occur, with acids causing protein coagulation, which can limit the depth of injury. industrialchemicals.gov.au
Respiratory System Irritation: Inhalation of dust or aerosols of butanedioic acid, sodium salt may cause respiratory tract irritation. fishersci.combyu.edu The underlying mechanism is likely a direct irritant effect on the mucous membranes of the respiratory passages. Additionally, studies on succinate (B1194679) esters have indicated a potential for hypersensitivity reactions in susceptible individuals, which can manifest as respiratory symptoms. nih.gov Research suggests that succinate can activate mast cells via succinate receptor 1 (SUCNR1), leading to the release of inflammatory mediators. nih.gov
Systemic Toxicity Research in Experimental Models
Studies in experimental models have been conducted to evaluate the systemic toxicity of butanedioic acid, sodium salt.
Organ-Specific Effects (e.g., Kidney Toxicity)
While comprehensive data on organ-specific toxicity is not extensive, available studies provide some insights. The kidneys are susceptible to toxicants due to their high blood flow and role in filtering and concentrating substances. nih.gov Animal studies on related compounds have been used to assess potential nephrotoxicity. researchgate.netresearchgate.net However, specific studies focusing on the kidney toxicity of butanedioic acid, sodium salt are not widely reported in the reviewed literature.
Reproductive and Developmental Toxicity Studies
The potential for butanedioic acid, sodium salt to cause reproductive and developmental toxicity has been investigated in animal models. An OECD (Organisation for Economic Co-operation and Development) combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted on disodium (B8443419) succinate hexahydrate in rats. In this study, no evidence of reproductive or developmental toxicity was observed. The No-Observed-Adverse-Effect Level (NOAEL) for reproduction/developmental toxicity was determined to be 1,000 mg/kg body weight/day, which was the highest dose tested. oecd.org It is important to note that studies on other succinate compounds, such as succinate tartrates, have also been conducted to evaluate developmental toxicity. nih.gov
Genotoxicity and Mutagenicity Investigations
Genotoxicity assays are crucial for identifying substances that can induce genetic damage. Standard batteries of in vitro and in vivo tests are typically employed for this purpose. nih.gov While general information on genotoxicity testing methodologies is available, specific genotoxicity and mutagenicity data for butanedioic acid, sodium salt are not extensively detailed in the public domain. Safety data sheets for the compound often state that mutagenic effects are not known or have not been thoroughly investigated. fishersci.comchemicalbook.com Studies on other compounds, such as doxylamine (B195884) succinate, have been conducted to assess mutagenicity. nih.gov
Occupational Exposure and Safety Protocols in Research and Industrial Settings
Given its irritant properties, appropriate safety protocols are essential in research and industrial settings where butanedioic acid, sodium salt is handled. Occupational exposure is primarily through skin contact, eye contact, and inhalation of dust. sdfine.com
Engineering Controls: To minimize exposure, the use of local exhaust ventilation and process enclosures is recommended. aurochemicals.commubychem.com
Personal Protective Equipment (PPE): Standard PPE for handling this chemical includes:
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. fishersci.comaurochemicals.com
Skin Protection: Chemically resistant gloves and protective clothing. fishersci.comaurochemicals.com
Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH/MSHA-approved respirator is recommended. fishersci.combyu.edu
Handling and Storage: Good industrial hygiene practices should be followed, including avoiding the formation of dust and ensuring adequate ventilation. aurochemicals.comspectrumchemical.com The substance should be stored in a cool, dry, well-ventilated area in tightly closed containers. mubychem.com
First Aid Measures: In case of exposure, the following first aid measures are recommended:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. fishersci.com
Skin Contact: Wash off with soap and plenty of water. chemicalbook.com
Inhalation: Move the person to fresh air. chemicalbook.com
Ingestion: Rinse mouth with water. chemicalbook.com
Below is a summary of key toxicological findings:
| Toxicological Endpoint | Findings |
| Skin Irritation | Classified as a skin irritant. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. |
| Systemic Toxicity | Low acute oral toxicity in animal models. |
| Reproductive/Developmental Toxicity | NOAEL of 1,000 mg/kg bw/day in a rat screening study. |
| Genotoxicity/Mutagenicity | Data not extensively available. |
Q & A
Q. What is the standard laboratory synthesis method for sodium butanedioate, and how can researchers ensure stoichiometric accuracy?
Sodium butanedioate is synthesized via neutralization of butanedioic acid (succinic acid) with sodium hydroxide. Key steps include:
- Gradually adding NaOH to an aqueous solution of butanedioic acid while monitoring pH until neutralization (pH ~7).
- Evaporating the solution to precipitate the salt, followed by recrystallization for purification.
- Validate stoichiometry using titration or gravimetric analysis to confirm the 1:2 molar ratio (acid:base). Critical considerations: Purity of reactants, temperature control, and avoiding excess base to prevent hydrolysis .
Q. How can the pH of sodium butanedioate solutions be experimentally determined, and what factors influence its acidic/basic nature?
- Procedure : Dissolve the salt in distilled water and measure pH using calibrated pH paper or a pH meter. Compare against standards (e.g., sodium chloride for neutrality).
- Interpretation : Sodium butanedioate is derived from a weak acid (butanedioic acid, pKa ~4.2) and a strong base (NaOH), resulting in a slightly basic solution (pH >7). Deviations may indicate impurities or incomplete neutralization .
Q. What qualitative analytical methods are used to confirm the identity of sodium butanedioate in laboratory settings?
- Anion identification : Test for succinate ions via reaction with calcium chloride (white precipitate of calcium succinate).
- Cation identification : Perform a flame test for sodium (bright yellow emission).
- Supplementary tests : FT-IR spectroscopy to confirm functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) .
Q. What safety protocols are essential when handling sodium butanedioate in research laboratories?
- Use personal protective equipment (gloves, goggles) to avoid skin/eye contact.
- Consult safety data sheets (SDS) for storage guidelines (e.g., airtight containers, dry conditions).
- Neutralize spills with weak acids (e.g., acetic acid) and dispose of waste per local regulations .
Advanced Research Questions
Q. How should researchers address discrepancies in stoichiometric calculations during the preparation of sodium butanedioate derivatives?
- Troubleshooting steps :
Verify reactant purity via titration or NMR.
Check for side reactions (e.g., esterification if alcohols are present).
Use mass spectrometry to confirm molecular ion peaks of the product.
- Validation : Cross-reference experimental yields with theoretical values and replicate under controlled conditions .
Q. What experimental strategies are effective for studying sodium butanedioate’s hydration effects on crystallographic structure?
- Techniques :
- X-ray diffraction (XRD) to analyze crystal lattice changes under varying humidity.
- Thermogravimetric analysis (TGA) to quantify water loss during dehydration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
